molecular formula C19H18O6 B596556 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone CAS No. 160623-47-2

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Cat. No.: B596556
CAS No.: 160623-47-2
M. Wt: 342.3 g/mol
InChI Key: XOFZQNNUVXEIJS-UHFFFAOYSA-N
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Description

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is a member of xanthones.
This compound has been reported in Garcinia dulcis with data available.

Properties

IUPAC Name

1,4,6-trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFZQNNUVXEIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C=CC(=C3C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157401
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160623-47-2
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160623-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031289
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone from Garcinia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a bioactive xanthone found in Garcinia species. This document provides a comprehensive overview of the compound, including its known biological activities, a detailed, adaptable experimental protocol for its isolation and purification, and available spectroscopic and bioactivity data. Furthermore, a proposed mechanism of antimicrobial action is visualized to aid in understanding its therapeutic potential.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, most notably xanthones. These compounds have garnered significant attention from the scientific community due to their wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific prenylated xanthone that has been isolated from Garcinia xanthochymus.[1] Its structure, featuring a combination of hydroxyl, methoxy, and prenyl functional groups, contributes to its biological activity, particularly its antimicrobial effects. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this promising natural product.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus128 µg/mL[2]
Bacillus cereus200 µg/mL[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
¹H-NMR Data not fully available in searched literature. General signals for prenylated xanthones include aromatic protons, methoxy singlets, and characteristic signals for the prenyl group (vinyl and methyl protons).
¹³C-NMR Specific data not available in searched literature.
HR-ESI-MS Specific data not available in searched literature.

Experimental Protocols

The following is a detailed, generalized protocol for the isolation and purification of this compound from the twigs of Garcinia xanthochymus, adapted from established methodologies for xanthone isolation from Garcinia species.

Plant Material Collection and Preparation
  • Collection: Collect fresh twigs of Garcinia xanthochymus.

  • Authentication: A botanist should identify and authenticate a voucher specimen.

  • Drying and Grinding: Air-dry the twigs at room temperature in a well-ventilated area until they are brittle. Grind the dried twigs into a fine powder using a mechanical grinder.

Extraction
  • Maceration: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

  • Evaporation: Evaporate each fraction to dryness under reduced pressure to yield the respective n-hexane, dichloromethane, and ethyl acetate fractions. The target compound is expected to be in the less polar fractions (dichloromethane and/or ethyl acetate).

Chromatographic Purification
  • Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (e.g., 70-230 mesh).

  • Elution: Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).

  • Fraction Collection and TLC Analysis: Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation by thin-layer chromatography (TLC) on silica gel plates, using an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

  • Further Purification: Combine fractions containing the target compound, as indicated by TLC, and subject them to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, until a pure compound is obtained.

Structure Elucidation

Characterize the purified compound using modern spectroscopic techniques, including:

  • ¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

  • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

  • UV-Vis and IR Spectroscopy: To identify the chromophores and functional groups present in the molecule.

Visualization of Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Plant Garcinia xanthochymus Twigs Powder Dried and Powdered Plant Material Plant->Powder Extraction Methanol Extraction (Maceration) Powder->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, DCM, EtOAc) Crude_Extract->Partitioning Fractions Bioactive Fraction(s) Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Purified_Fractions Semi-pure Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative TLC / Sephadex LH-20 Purified_Fractions->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, UV, IR) Pure_Compound->Structure_Elucidation

Isolation workflow for the target xanthone.
Proposed Antimicrobial Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, the general antimicrobial mechanism of prenylated xanthones is believed to involve the disruption of the bacterial cell membrane. The lipophilic prenyl group facilitates the insertion of the molecule into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Xanthone This compound Membrane Bacterial Cell Membrane Xanthone->Membrane Interaction via prenyl group Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism of action.

Conclusion

This compound represents a promising antimicrobial agent from a natural source. This guide provides a foundational framework for its isolation, characterization, and the understanding of its potential mechanism of action. Further research is warranted to fully elucidate its spectroscopic properties, confirm its biological activities against a broader range of pathogens, and investigate its specific molecular targets and signaling pathways. Such studies will be crucial for the development of this and similar xanthones as novel therapeutic agents.

References

Biosynthesis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. Among the vast array of xanthone structures, 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone stands out for its potential biological activities, which are influenced by its specific substitution pattern. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound, detailing the key enzymatic steps, and providing relevant experimental protocols and quantitative data from related systems.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general xanthone biosynthetic pathway, which involves the convergence of the shikimate and acetate-malonate pathways.[1][2] The pathway culminates in a series of specific modification reactions—hydroxylation, O-methylation, and prenylation—to yield the final product.

The core of the xanthone structure is formed through the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway), catalyzed by a benzophenone synthase (BPS).[2][3] This results in a benzophenone intermediate, which then undergoes cyclization to form a trihydroxyxanthone scaffold, such as 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[1][2][4]

Based on the structure of this compound, a plausible biosynthetic route would involve the following sequential modifications of a 1,3,5,6-tetrahydroxyxanthone precursor. This precursor itself is likely derived from 1,3,5-trihydroxyxanthone through the action of a xanthone 6-hydroxylase.[2]

The proposed final steps in the biosynthesis are outlined below:

Biosynthesis_Pathway 1,3,5,6-Tetrahydroxyxanthone 1,3,5,6-Tetrahydroxyxanthone Intermediate_1 1,3,5,6-Tetrahydroxy-7-prenylxanthone 1,3,5,6-Tetrahydroxyxanthone->Intermediate_1 Prenyltransferase (C7-prenylation) Intermediate_2 1,4,5,6-Tetrahydroxy-7-prenylxanthone Intermediate_1->Intermediate_2 Hydroxylase (C4-hydroxylation) Final_Product This compound Intermediate_2->Final_Product O-Methyltransferase (O-methylation at C5) PT_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Assays & Kinetic Analysis Candidate_Gene_Selection Candidate Gene Selection (e.g., from transcriptome data) Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Substrate and Prenyl Donor (DMAPP) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Product_Analysis->Kinetic_Analysis

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a naturally occurring xanthone with known antimicrobial properties. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a xanthone derivative isolated from plants of the Garcinia genus, a rich source of bioactive secondary metabolites.[1] Notably, this compound has demonstrated antimicrobial activity, inhibiting the growth of Staphylococcus aureus and Bacillus cereus. A full understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of potential therapeutic agents. The definitive structure elucidation of this compound was reported by Trisuwan K, et al. in Tetrahedron Letters in 2014. While the specific spectroscopic data from this primary literature is not publicly available, this guide will detail the standard analytical workflow and data interpretation used for xanthone structure elucidation, based on established methodologies for analogous compounds.

Experimental Protocols

The elucidation of the chemical structure of a natural product like this compound follows a standardized workflow, from isolation and purification to spectroscopic analysis.

Isolation and Purification

The isolation of xanthones from Garcinia species typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., twigs, leaves, or bark) is subjected to solvent extraction, often using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This initial step fractionates the crude extract based on the polarity of the constituent compounds.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound. These methods commonly include:

    • Vacuum Liquid Chromatography (VLC): Used for initial, coarse separation of the extract into several fractions.

    • Column Chromatography (CC): Typically using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase to further purify the fractions.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compound to yield a pure sample for spectroscopic analysis.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

G Figure 1: General Experimental Workflow for Isolation Start Dried Plant Material (e.g., Garcinia twigs) Extraction Solvent Extraction (e.g., EtOAc, MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions VLC->Fractions CC Column Chromatography (Silica Gel) Fractions->CC Purified_Fractions Partially Purified Fractions CC->Purified_Fractions Final_Purification Final Purification (pTLC or HPLC) Purified_Fractions->Final_Purification Pure_Compound Pure Compound: This compound Final_Purification->Pure_Compound

Figure 1: General Experimental Workflow for Isolation. (Within 100 characters)

Spectroscopic Data Analysis and Structure Elucidation

The determination of the chemical structure of this compound would be achieved through the combined analysis of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For this compound, the expected molecular formula is C₁₉H₁₈O₆. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm this formula. Fragmentation patterns observed in the MS/MS spectrum would offer valuable clues about the different structural motifs within the molecule, such as the loss of a methyl group from the methoxy substituent or fragmentation of the prenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular puzzle.

¹H-NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, one would expect to observe signals corresponding to:

  • Aromatic protons on the xanthone core.

  • Protons of the methoxy group (a singlet around δ 3.8-4.0 ppm).

  • Protons of the prenyl group, including two methyl singlets, a methylene doublet, and a vinylic triplet.

  • Hydroxyl protons, which may appear as broad singlets.

¹³C-NMR Spectroscopy: This experiment reveals the number of unique carbon atoms in the molecule and their types (e.g., carbonyl, aromatic, aliphatic, methoxy). For the target compound, 19 distinct carbon signals would be expected, including the characteristic carbonyl signal of the xanthone core (around δ 180 ppm).

2D-NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. This is particularly useful for establishing the spin systems within the aromatic rings and the prenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments. For instance, HMBC correlations would link the methoxy protons to the carbon at C-5, and the prenyl protons to the carbon at C-7, thus confirming the positions of these substituents on the xanthone scaffold.

The logical relationship for interpreting spectroscopic data in structure elucidation is depicted in the following diagram.

G Figure 2: Logical Flow of Spectroscopic Data Interpretation cluster_NMR MS Mass Spectrometry (MS) Structure Proposed Structure: This compound MS->Structure Molecular Formula & Fragmentation NMR NMR Spectroscopy NMR->Structure Connectivity & Spatial Arrangement H1_NMR ¹H-NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C-NMR C13_NMR->HSQC C13_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Logical Flow of Spectroscopic Data Interpretation. (Within 100 characters)

Tabulated Spectroscopic Data

While the specific, experimentally determined data for this compound is not available in the public domain, the following tables provide a template for how such data would be presented for a comprehensive analysis. The expected chemical shift ranges are based on known values for similar xanthone structures.

Table 1: Hypothetical ¹H-NMR Data for this compound (in CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
H-26.2-6.4d~2.0
H-36.4-6.6d~2.0
H-86.8-7.0s
5-OCH₃3.8-4.0s
H-1'3.3-3.5d~7.0
H-2'5.2-5.4t~7.0
H-4'1.7-1.9s
H-5'1.6-1.8s
1-OH12.0-13.0s
4-OHbr s
6-OHbr s

Table 2: Hypothetical ¹³C-NMR Data for this compound (in CDCl₃, 125 MHz)

Positionδ (ppm)Positionδ (ppm)
C-1160-162C-8100-102
C-298-100C-9180-182
C-3164-166C-4a155-157
C-493-95C-5a145-147
C-5140-142C-8a108-110
C-6158-160C-9a102-104
C-7110-1125-OCH₃60-62
Prenyl Group
C-1'28-30C-4'25-27
C-2'122-124C-5'17-19
C-3'130-132

Table 3: Key Hypothetical HMBC Correlations for this compound

ProtonCorrelated Carbons
H-2C-1, C-3, C-4, C-9a
H-3C-1, C-2, C-4, C-4a
H-8C-6, C-7, C-5a, C-9
5-OCH₃C-5
H-1'C-7, C-2', C-3'
1-OHC-1, C-2, C-9a

Conclusion

The structural elucidation of this compound relies on a systematic approach involving isolation from its natural source, followed by purification and comprehensive spectroscopic analysis. The combined interpretation of data from mass spectrometry and various 1D and 2D NMR techniques allows for the unambiguous assignment of its chemical structure. This detailed structural information is a critical prerequisite for further investigation into its biological activities and potential as a lead compound in drug discovery programs. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for researchers working on the characterization of novel natural products.

References

An In-depth Technical Guide to 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of the natural product 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This prenylated xanthone, first reported in 2014, has demonstrated notable antimicrobial properties. This document consolidates the available physical, chemical, and biological data, presents a logical workflow for its discovery, and discusses the general context of the biological activities of related compounds. Due to the inaccessibility of the full text of the primary research article, specific experimental protocols for its isolation and complete characterization data from the original publication are not available at this time.

Introduction

This compound is a member of the xanthone class of polyphenolic compounds, which are widely distributed in the plant kingdom. The core structure of xanthones consists of a dibenzo-γ-pyrone heterocyclic scaffold. The subject of this guide is a specifically substituted xanthone, featuring three hydroxyl groups, one methoxy group, and a prenyl side chain. These structural modifications are significant as they are often associated with a diverse range of biological activities in xanthone derivatives. This document aims to collate the current knowledge on this specific compound for the scientific community.

Discovery and History

The discovery of this compound was first reported in a 2014 publication in Tetrahedron Letters by Trisuwan K, et al.[1]. The compound was isolated from the twigs of Garcinia xanthochymus, a plant belonging to the Clusiaceae family, which is a well-known source of various xanthone derivatives[2][3]. Since its initial discovery, the primary focus of reported research on this compound has been its antimicrobial properties. To date, there are no publicly available reports on the total synthesis of this compound or detailed investigations into its specific mechanisms of action and signaling pathway interactions.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and is based on computational predictions and publicly available information.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆[1]
Molecular Weight 342.34 g/mol [1]
CAS Number 160623-47-2[1]
Boiling Point (predicted) 579.7 ± 50.0 °C at 760 mmHg[1]
Density (predicted) 1.4 ± 0.1 g/cm³[1]
Flash Point (predicted) 211.2 ± 23.6 °C[1]

Biological Activity

The most well-documented biological activity of this compound is its antimicrobial effect. Specifically, it has been shown to inhibit the growth of Gram-positive bacteria.

OrganismActivityValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)128 µg/mL[1]
Bacillus cereusMinimum Inhibitory Concentration (MIC)200 µg/mL[1]
General Antimicrobial Mechanism of Prenylated Xanthones

While the specific mechanism of action for this compound has not been elucidated, prenylated xanthones, in general, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of efflux pumps which are responsible for antibiotic resistance, and interference with bacterial biofilm formation[4][5]. Some xanthones have also been shown to interact with DNA replication and cell wall synthesis pathways[5].

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound from Garcinia xanthochymus are contained within the 2014 Tetrahedron Letters article by Trisuwan K, et al. Unfortunately, the full text of this publication could not be accessed for this review.

Based on general practices for the isolation of natural products, a likely workflow would involve the following steps:

G A Plant Material Collection (Garcinia xanthochymus twigs) B Drying and Grinding A->B C Solvent Extraction (e.g., methanol or ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., with hexane, ethyl acetate) D->E F Fractionation (e.g., Column Chromatography) E->F G Purification (e.g., Preparative HPLC) F->G H Isolated Compound G->H I Structural Elucidation (NMR, MS, etc.) H->I J Biological Activity Testing (e.g., MIC assays) H->J

General workflow for natural product isolation and characterization.

Signaling Pathway Interactions

Currently, there is no specific information available in the public domain regarding the interaction of this compound with any signaling pathways. However, studies on other prenylated xanthones from the Garcinia genus have shown that they can modulate various signaling pathways, including the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, which are involved in cellular stress response and inflammation[6][7]. Some prenylated xanthones have also been found to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells[8][9][10].

The following diagram illustrates the potential for future research into the signaling pathway interactions of this compound, based on the activities of related molecules.

G A This compound B Cellular Target(s) (Unknown) A->B Binds to C Signaling Pathway Modulation (e.g., AhR, Nrf2, PI3K/Akt/mTOR) B->C Initiates D Biological Response (e.g., Antimicrobial Activity) C->D Leads to

Hypothetical signaling pathway interaction model for future investigation.

Conclusion and Future Directions

This compound is a relatively recently discovered natural product with demonstrated antimicrobial activity. The foundational knowledge of its discovery and basic biological effects provides a platform for further research. Key areas for future investigation include:

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of structural analogs to explore structure-activity relationships.

  • Mechanism of Action Studies: Detailed investigations are needed to understand how this compound exerts its antimicrobial effects at a molecular level.

  • Signaling Pathway Analysis: Research into its effects on various cellular signaling pathways could uncover novel therapeutic applications beyond its antimicrobial properties.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess its therapeutic potential, pharmacokinetics, and safety profile.

The elucidation of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to Prenylated Xanthones: From Biological Activity to Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of prenylated xanthones, a significant class of naturally occurring compounds with a wide array of promising pharmacological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to serve as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Prenylated Xanthones

Prenylated xanthones are a major group of xanthone derivatives characterized by the presence of one or more isoprenyl, geranyl, or other prenyl-derived side chains. These lipophilic moieties are often credited with enhancing the biological activities of the xanthone scaffold, including their antitumor, anti-inflammatory, antidiabetic, and antimicrobial properties.[1] Found abundantly in families such as Clusiaceae (e.g., Garcinia species), Moraceae, and Gentianaceae, these compounds have attracted significant scientific interest as potential therapeutic leads.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected prenylated xanthones, providing key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of Prenylated Xanthones

CompoundCancer Cell LineAssayIC50 (µM)Reference
α-MangostinMCF-7 (Breast)MTT9.69[2][3]
α-MangostinMDA-MB-231 (Breast)MTT11.37[2][3]
α-MangostinSKBR-3 (Breast)MTT7.46[2][3]
α-MangostinHeLa (Cervical)MTT5.0[4]
α-MangostinSiHa (Cervical)MTT7.5[4]
Gambogic AcidA549 (Lung)MTT0.75[1][5]
Gambogic AcidSPC-A1 (Lung)MTT0.5[1][5]
Garcinone EA549 (Lung)SRB1.2
Oblongixanthone DA549 (Lung)MTT8.6[6]
Nujiangexanthone AVariousMTT2.1-8.6[7]

Table 2: Anti-inflammatory, Antidiabetic, and Antimicrobial Activities

CompoundBiological ActivityAssayMetricValue (µM or µg/mL)Reference
α-MangostinAnti-inflammatoryLPS-induced NO production in RAW 264.7 cellsIC5010.0[8]
Cudraxanthone DAntidiabeticα-Glucosidase InhibitionIC502.5
Garcinone CAntimicrobialStaphylococcus aureusMIC1.95 µg/mL
Garcinone CAntimicrobialEscherichia coliMIC>100 µg/mL
α-MangostinAntimicrobialStaphylococcus aureusMIC170 µg/mL[4]
α-MangostinAntimicrobialBacillus subtilisMIC315 µg/mL[4]

Key Signaling Pathways and Mechanisms of Action

Prenylated xanthones exert their biological effects through modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Anticancer Mechanisms: Induction of Apoptosis

Many prenylated xanthones, including α-mangostin and gambogic acid, induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-caspase-8 Pro-caspase-8 Death Receptors (Fas, TNFR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Prenylated Xanthones Prenylated Xanthones Prenylated Xanthones->Death Receptors (Fas, TNFR) Gambogic Acid Prenylated Xanthones->Mitochondrion α-Mangostin Bcl-2 Bcl-2 Prenylated Xanthones->Bcl-2 Inhibition Bax Bax Prenylated Xanthones->Bax Activation Bcl-2->Mitochondrion Bax->Mitochondrion

Caption: Pro-apoptotic signaling pathways modulated by prenylated xanthones.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

α-Mangostin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[9][10]

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) α-Mangostin α-Mangostin α-Mangostin->IKK Complex Inhibition α-Mangostin->NF-κB Nuclear Translocation Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by α-mangostin.

Antidiabetic Mechanism: α-Glucosidase Inhibition

Certain prenylated xanthones exhibit antidiabetic potential by inhibiting α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

alpha_glucosidase_inhibition Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose Hydrolysis Prenylated Xanthones Prenylated Xanthones Prenylated Xanthones->α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by prenylated xanthones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on prenylated xanthones.

Bioassay-Guided Isolation of Prenylated Xanthones

This workflow is a common strategy to identify and isolate bioactive compounds from natural sources.

bioassay_guided_isolation Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Maceration, Soxhlet Crude Extract Crude Extract Extraction->Crude Extract Biological Screening Biological Screening Crude Extract->Biological Screening e.g., Cytotoxicity Assay Active Crude Extract Active Crude Extract Biological Screening->Active Crude Extract Active Fractions Active Fractions Biological Screening->Active Fractions Fractionation Fractionation Active Crude Extract->Fractionation e.g., Column Chromatography Fractions Fractions Fractionation->Fractions Fractions->Biological Screening Identify Active Fractions Purification Purification Active Fractions->Purification e.g., HPLC, Prep-TLC Pure Compounds Pure Compounds Purification->Pure Compounds Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation e.g., NMR, MS Identified Prenylated Xanthone Identified Prenylated Xanthone Structure Elucidation->Identified Prenylated Xanthone

Caption: Experimental workflow for bioassay-guided isolation.

Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., pericarp of Garcinia mangostana) is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to obtain crude extracts.

  • Biological Screening: The crude extracts are screened for the desired biological activity (e.g., cytotoxicity against a cancer cell line using the MTT assay).

  • Fractionation: The most active crude extract is subjected to fractionation using techniques like column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

  • Bioassay of Fractions: All fractions are tested for biological activity to identify the most potent fractions.

  • Purification: The active fractions are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the prenylated xanthone (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14]

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (prenylated xanthone) is administered to the rats, typically via oral or intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the vehicle control group. The results are analyzed statistically to determine the significance of the anti-inflammatory effect.

In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[15][16]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.8) and the test compound (prenylated xanthone) at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes). The α-glucosidase enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The prenylated xanthone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

Prenylated xanthones represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their multifaceted mechanisms of action, targeting key cellular pathways involved in cancer, inflammation, diabetes, and microbial infections, make them compelling candidates for further drug development. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge on their biological activities and providing detailed experimental frameworks to facilitate future investigations into this promising class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of prenylated xanthones.

References

An In-depth Technical Guide on the Biological Activity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a prenylated xanthone isolated from the genus Garcinia, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound. It includes available quantitative data on its antimicrobial efficacy, detailed experimental protocols for the assays cited, and a discussion of potential avenues for future research into its other biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plant families, with a significant presence in the genus Garcinia. These compounds are characterized by their dibenzo-γ-pyrone scaffold and are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The substitution patterns on the xanthone core, including hydroxylation, methoxylation, and prenylation, play a crucial role in determining their bioactivity. This compound is a tetra-oxygenated, prenylated xanthone that has been identified as a promising antimicrobial agent.[1] This guide focuses on the documented biological activity of this specific xanthone and provides a framework for its further investigation.

Antimicrobial Activity

The primary reported biological activity of this compound is its antimicrobial effect against Gram-positive bacteria.[1]

Quantitative Data

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against two bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusPositive128 µg/mL
Bacillus cereusPositive200 µg/mL
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol, a standard method for determining the MIC of antimicrobial agents. The specific details of the protocol used to obtain the above data were reported by Trisuwan K, et al. in Tetrahedron Letters, 2014.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus and Bacillus cereus.

Materials:

  • This compound

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Bacillus cereus (e.g., ATCC 14579)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C until it reaches the log phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture (S. aureus / B. cereus) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep compound_stock Compound Stock Solution serial_dilution Serial Dilution of Compound compound_stock->serial_dilution inoculation Inoculate 96-well Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read_results Read MIC incubation->read_results

Figure 1. Experimental workflow for MIC determination.

Potential for Other Biological Activities

While the antimicrobial activity is the only experimentally confirmed biological effect of this compound found in the reviewed literature, its chemical structure as a prenylated xanthone suggests potential for other significant biological activities. Xanthones isolated from Garcinia species are well-documented for their antioxidant and anticancer properties.

Antioxidant Activity (Proposed Investigation)

Prenylated xanthones are known to be potent antioxidants due to their ability to scavenge free radicals. The following is a standard protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay that could be used to evaluate the antioxidant potential of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol at various concentrations.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

  • Assay:

    • In a set of test tubes, add a specific volume of the compound solution to a specific volume of the DPPH solution.

    • Prepare a blank containing methanol and the compound solution, and a control containing methanol and the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay compound_solutions Compound Solutions (various concentrations) mixing Mix Compound and DPPH compound_solutions->mixing dpph_solution DPPH Solution (in methanol) dpph_solution->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Scavenging and IC50 measurement->calculation

Figure 2. Experimental workflow for DPPH assay.
Anticancer Activity (Proposed Investigation)

Many prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same amount of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the dissolved formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_dilutions Prepare Compound Dilutions compound_dilutions->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan with DMSO incubation_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability

Figure 3. Experimental workflow for MTT assay.

Mechanism of Action and Signaling Pathways

Currently, there is no published information regarding the specific mechanism of antimicrobial action of this compound or its involvement in any cellular signaling pathways.

Proposed Logical Relationship for Future Investigation:

Future research could explore the potential mechanisms by which this compound exerts its antimicrobial effects. For prenylated phenolics, common mechanisms include disruption of the bacterial cell membrane, inhibition of key microbial enzymes, or interference with bacterial nucleic acid synthesis.

logical_relationship cluster_mechanisms Potential Antimicrobial Mechanisms compound This compound membrane_disruption Cell Membrane Disruption compound->membrane_disruption enzyme_inhibition Inhibition of Bacterial Enzymes compound->enzyme_inhibition nucleic_acid_synthesis Interference with Nucleic Acid Synthesis compound->nucleic_acid_synthesis bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death enzyme_inhibition->bacterial_death nucleic_acid_synthesis->bacterial_death

Figure 4. Proposed antimicrobial mechanisms.

Conclusion and Future Directions

This compound is a natural product with confirmed antimicrobial activity against S. aureus and B. cereus. This technical guide has summarized the available quantitative data and provided standardized protocols for the further investigation of its biological properties.

Future research should focus on:

  • Elucidating the Mechanism of Action: Investigating how this compound inhibits bacterial growth.

  • Broadening the Scope of Biological Screening: Evaluating its antioxidant, anticancer, and anti-inflammatory properties using the standardized assays outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this xanthone to understand the contribution of each functional group to its biological activity, potentially leading to the development of more potent derivatives.

  • In Vivo Studies: If promising in vitro results are obtained, progressing to in vivo models to assess its efficacy and safety.

The information presented herein provides a solid foundation for the continued exploration of this compound as a potential therapeutic agent.

References

Potential Therapeutic Targets of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 5, 2025

Abstract

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is a natural xanthone isolated from the twigs of Garcinia xanthochymus.[1] Current scientific literature primarily identifies this compound as an antimicrobial agent with demonstrated in vitro activity against Gram-positive bacteria. While the broader class of xanthones, particularly those from the Garcinia genus, exhibits a wide spectrum of promising biological activities including anticancer, anti-inflammatory, and neuroprotective effects, specific research into the therapeutic potential of this compound beyond its antimicrobial properties is notably limited. This technical guide summarizes the existing data on this specific xanthone, provides context based on the activities of structurally related compounds, and identifies key areas for future research to unlock its full therapeutic potential.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are abundant in higher plants, fungi, and lichens.[2] The genus Garcinia is a particularly rich source of diverse xanthone structures, many of which possess significant pharmacological properties.[2][3] this compound is a prenylated xanthone first described from Garcinia xanthochymus. Its chemical structure, characterized by a specific arrangement of hydroxyl, methoxy, and prenyl groups, suggests the potential for a range of biological interactions. This guide aims to provide a comprehensive overview of the known and potential therapeutic targets of this compound.

Confirmed Biological Activity: Antimicrobial Effects

The most concretely established biological activity of this compound is its antimicrobial effect. In vitro studies have demonstrated its inhibitory activity against pathogenic bacteria.

Quantitative Antimicrobial Data
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus128 µg/mL[1][4]
Bacillus cereus200 µg/mL[1][4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were likely determined using a broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate Wells start->inoculation compound Serial Dilution of This compound compound->inoculation incubation Incubation inoculation->incubation observation Visual Observation of Growth incubation->observation mic Determination of MIC observation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (S. aureus or B. cereus) is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Therapeutic Targets: An Outlook Based on Structurally Related Xanthones

While direct evidence is lacking for this compound, the broader family of prenylated xanthones from Garcinia species has been extensively studied, revealing several potential therapeutic avenues. These should be considered as hypothetical targets for the compound of interest, pending further investigation.

Anticancer Activity

Many xanthones exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Potential Signaling Pathways in Cancer

Anticancer_Pathway cluster_cell Cancer Cell Xanthone Prenylated Xanthones Proliferation Cell Proliferation Xanthone->Proliferation Inhibition Apoptosis Apoptosis Xanthone->Apoptosis Induction Angiogenesis Angiogenesis Xanthone->Angiogenesis Inhibition

Caption: Potential anticancer mechanisms of action for prenylated xanthones.

Anti-inflammatory Effects

Xanthones have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_inflammatory Inflammatory Response Xanthone Prenylated Xanthones NFkB NF-κB Pathway Xanthone->NFkB Inhibition MAPK MAPK Pathway Xanthone->MAPK Inhibition COX2 COX-2 Expression Xanthone->COX2 Downregulation iNOS iNOS Expression Xanthone->iNOS Downregulation

Caption: Potential anti-inflammatory signaling pathways targeted by xanthones.

Neuroprotective Properties

Some xanthones have demonstrated neuroprotective effects in preclinical models, often attributed to their antioxidant properties and ability to modulate neuroinflammatory pathways. Potential mechanisms include the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.

Future Research Directions

The current body of knowledge on this compound is limited. To fully elucidate its therapeutic potential, the following areas of research are recommended:

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide range of cancer cell lines, inflammatory markers, and models of neurodegeneration to identify potential lead activities.

  • Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be conducted to pinpoint the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy and Safety: Promising in vitro findings should be validated in animal models to assess efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its therapeutic properties.

Conclusion

This compound is a natural product with confirmed antimicrobial activity. While its full therapeutic potential remains largely unexplored, the well-documented biological activities of structurally related xanthones suggest that it may hold promise as a lead compound for the development of new anticancer, anti-inflammatory, or neuroprotective agents. This guide highlights the significant opportunities for further research to uncover the therapeutic targets of this intriguing natural product.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the identification and quantification of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This prenylated xanthone, a natural product isolated from species of the genus Garcinia, has garnered interest for its potential pharmacological activities.[1][2] The described methodology provides a framework for the accurate and precise analysis of this compound in various sample matrices, which is crucial for research, quality control, and pharmacokinetic studies. The protocol is based on established methods for the analysis of similar xanthone compounds and phenolic molecules.

Introduction

This compound is a member of the xanthone family, a class of naturally occurring polyphenolic compounds. Xanthones are known for their diverse biological activities. Accurate and reliable analytical methods are essential for the quantitative determination of this specific xanthone in natural product extracts, formulated drugs, and biological samples. HPLC-DAD offers a robust, selective, and sensitive platform for this purpose. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Solvents for sample extraction (e.g., ethanol, methanol, or a mixture of acetone and water)[3]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode-Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following conditions are proposed based on the analysis of structurally related xanthones:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-20 min, 50-80% B20-25 min, 80-90% B25-30 min, 90-50% B30-35 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm, 280 nm, and 320 nm (monitoring multiple wavelengths is recommended)
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Macerate or sonicate 1 gram of dried and powdered plant material with 20 mL of a suitable solvent (e.g., 96% ethanol) for 24 hours.[4]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Proposed Parameters)

The following parameters should be evaluated to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines:

ParameterSpecification
Linearity R² > 0.999 over the concentration range
Accuracy (Recovery) 95-105%
Precision (RSD%) Intra-day < 2%, Inter-day < 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak of the analyte should be well-resolved from other components in the sample matrix. Peak purity should be assessed using the DAD spectrum.

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison.

ParameterResult
Retention Time (min) To be determined experimentally
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) To be determined experimentally
LOQ (µg/mL) To be determined experimentally
Accuracy (%) To be determined experimentally
Precision (RSD%) To be determined experimentally

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis sp1 Plant Material sp2 Extraction sp1->sp2 Solvent sp3 Filtration sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 Methanol sp6 Final Filtration sp5->sp6 ha1 HPLC Injection sp6->ha1 ha2 C18 Column Separation ha1->ha2 Mobile Phase Gradient ha3 DAD Detection ha2->ha3 da1 Chromatogram ha3->da1 da2 Peak Integration & Quantification da1->da2 da3 Report Generation da2->da3

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters vp_center Validated HPLC-DAD Method vp1 Linearity vp1->vp_center vp2 Accuracy vp2->vp_center vp3 Precision vp3->vp_center vp4 Specificity vp4->vp_center vp5 LOD vp5->vp_center vp6 LOQ vp6->vp_center vp7 Robustness vp7->vp_center

Caption: Key parameters for the validation of the analytical method.

References

In Vitro Bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a member of the xanthone class of natural compounds. Xanthones have garnered significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This document offers detailed protocols for key assays and summarizes available data to guide research and development efforts.

Antioxidant Activity

Xanthones are recognized for their potent antioxidant properties, which are attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. The antioxidant potential of this compound can be quantitatively assessed using various in vitro assays.

Data Presentation: Antioxidant Activity of Xanthones

Disclaimer: The following data is for a representative xanthone and not specifically for this compound, as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential antioxidant capacity of this class of compounds.

AssayTest CompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical Scavenging1,5,6-Trihydroxy-7-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)–furano(2′,3′:3,4) xanthone19.64[1]Ascorbic AcidNot Reported
Experimental Protocols:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound or ascorbic acid to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or Trolox to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

G cluster_0 DPPH Assay Workflow cluster_1 ABTS Assay Workflow Prepare Reagents Prepare Reagents Mix Sample and DPPH Mix Sample and DPPH Prepare Reagents->Mix Sample and DPPH Incubate Incubate Mix Sample and DPPH->Incubate Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate->Measure Absorbance (517 nm) Calculate IC50 Calculate IC50 Measure Absorbance (517 nm)->Calculate IC50 Prepare ABTS•+ Solution Prepare ABTS•+ Solution Mix Sample and ABTS•+ Mix Sample and ABTS•+ Prepare ABTS•+ Solution->Mix Sample and ABTS•+ Incubate Incubate Mix Sample and ABTS•+->Incubate Measure Absorbance (734 nm) Measure Absorbance (734 nm) Incubate ->Measure Absorbance (734 nm) Calculate IC50 Calculate IC50 Measure Absorbance (734 nm) ->Calculate IC50

Fig. 1: Experimental workflows for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Xanthones have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators in cell-based assays.

Data Presentation: Anti-inflammatory Activity

Disclaimer: The following data is for the structurally similar compound 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential anti-inflammatory capacity.

AssayCell LineIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.75.77 ± 0.66
Prostaglandin E2 (PGE2) ProductionRAW 264.79.70 ± 1.46
Interleukin-6 (IL-6) ProductionRAW 264.713.34 ± 4.92
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.716.14 ± 2.19
Nitric Oxide (NO) ProductionBV211.93 ± 2.90
Prostaglandin E2 (PGE2) ProductionBV27.53 ± 1.88
Interleukin-6 (IL-6) ProductionBV210.87 ± 3.23
Tumor Necrosis Factor-alpha (TNF-α) ProductionBV29.28 ± 0.40
Experimental Protocols:

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production and the IC50 value.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Xanthone 1,4,6-Trihydroxy-5-methoxy- 7-prenylxanthone Xanthone->IKK inhibits

Fig. 2: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

Xanthones have been shown to possess cytotoxic effects against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay is a widely used method to assess the in vitro cytotoxic potential of a compound.

Data Presentation: Anticancer Activity of Hydroxyxanthones

Disclaimer: The following data is for various hydroxyxanthone derivatives and not specifically for this compound, as specific data for this compound was not available in the cited literature. This information is provided to illustrate the potential anticancer capacity of this class of compounds.

Cell LineCompoundIC50 (µM)
Human Breast Cancer (MCF-7)1,7-dihydroxyxanthone13.2
Human Colon Cancer (WiDr)1,3,6-trihydroxyxanthone45.9
Human Cervical Cancer (HeLa)1,3,6,8-tetrahydroxyxanthone9.18
Human Liver Cancer (HepG2)1,3,6,8-tetrahydroxyxanthone9.18
Experimental Protocols:

This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the sample.

G Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Fig. 3: General workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a natural product isolated from the genus Garcinia.[1][2][3] While this compound has established antimicrobial properties, its cytotoxic effects against cancer cell lines are an emerging area of interest.[1][2][4] The following protocols are designed to be adaptable for various cancer cell lines and research objectives.

Introduction to this compound

This compound is a member of the xanthone family of compounds, which are known for a wide range of biological activities, including anticancer properties.[5] Xanthones are characterized by a tricyclic xanthen-9-one core structure.[5] The study of natural products like this xanthone is a crucial part of drug discovery, offering novel chemical scaffolds for therapeutic development.[6][7]

Key Cell-Based Assays for Cytotoxicity Assessment

Several robust and well-established cell-based assays can be employed to determine the cytotoxic and cytostatic effects of this compound. These assays measure different cellular parameters to assess cell health and viability.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[8]

  • Apoptosis Assay (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

Objective: To quantify the membrane-damaging cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released for each treatment condition. Include controls for maximum LDH release (cell lysate) and spontaneous LDH release (vehicle control).

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the selected time points.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment (MTT Assay)

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer25.5
HeLaCervical Cancer32.1
A549Lung Cancer18.9
HepG2Liver Cancer45.3

Table 2: Hypothetical Percentage of LDH Release Induced by this compound (50 µM) after 24h Treatment

Cell Line% LDH Release (relative to max)
MCF-742%
HeLa35%
A54955%
HepG228%

Table 3: Hypothetical Apoptosis Analysis of A549 Cells Treated with this compound (20 µM) for 24h

Cell PopulationPercentage of Cells
Viable (Annexin V- / PI-)60%
Early Apoptotic (Annexin V+ / PI-)25%
Late Apoptotic (Annexin V+ / PI+)10%
Necrotic (Annexin V- / PI+)5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Treatment ldh LDH Assay (Membrane Integrity) cell_culture->ldh Treatment apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Treatment compound_prep 2. Compound Preparation (this compound) compound_prep->mtt Treatment compound_prep->ldh Treatment compound_prep->apoptosis Treatment ic50 IC50 Determination mtt->ic50 cytotoxicity_quant Cytotoxicity Quantification ldh->cytotoxicity_quant apoptosis_quant Apoptosis/Necrosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for assessing cytotoxicity.

signaling_pathway cluster_cell Cancer Cell xanthone This compound ros ↑ Reactive Oxygen Species (ROS) xanthone->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic signaling pathway.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenylated xanthones, a class of polyphenolic compounds predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.), have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant effects. These compounds, characterized by a tricyclic xanthene-9-one core with one or more isoprenyl groups, are effective scavengers of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of prenylated xanthones is therefore a critical step in their investigation as potential therapeutic agents.

This document provides detailed protocols for four common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents a summary of reported antioxidant values for key prenylated xanthones to facilitate comparative analysis.

Mechanism of Action: Nrf2 Signaling Pathway

Beyond direct radical scavenging, prenylated xanthones can exert antioxidant effects by modulating cellular defense systems. Several studies have shown that xanthones, including α-mangostin and γ-mangostin, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like certain xanthones, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Prenylated Xanthone Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds to Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions (Xanthone, Standard) P2 Prepare Serial Dilutions P1->P2 R1 Mix Sample/Standard with Reagent in 96-well plate P2->R1 P3 Prepare Assay Reagent (DPPH, ABTS, FRAP, or ORAC) P3->R1 R2 Incubate (Time & Temp. specific to assay) R1->R2 A1 Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) R2->A1 A2 Generate Standard Curve A1->A2 A3 Calculate % Inhibition, IC50, or Trolox Equivalents A2->A3

References

Application Notes and Protocols for 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone (CAS No. 160623-47-2) is a naturally occurring prenylated xanthone isolated from the twigs of Garcinia xanthochymus.[1] Xanthones are a class of polyphenolic compounds known for their diverse biological activities, and those isolated from the Garcinia genus have shown potential as antioxidant, anti-inflammatory, cytotoxic, and antimicrobial agents.[2][3][4] This document provides an overview of the known biological activities of this compound, detailed protocols for its use in antimicrobial research, and suggested avenues for further investigation based on the activities of structurally related compounds.

Physicochemical Properties

PropertyValue
CAS Number 160623-47-2
Molecular Formula C₁₉H₁₈O₆
Molecular Weight 342.34 g/mol
Appearance Yellow solid
Source Garcinia xanthochymus[1]

Biological Activity

The primary reported biological activity of this compound is its antimicrobial effect.[1][5]

Antimicrobial Activity

This compound has been shown to inhibit the growth of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus128 µg/mL[1]
Bacillus cereus200 µg/mL[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. cereus)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with bacterial inoculum and MHB (no compound).

    • Negative Control: Wells with MHB only (no bacteria or compound).

    • Solvent Control: Wells with bacterial inoculum and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution (10 mg/mL in DMSO) C Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) D Inoculate wells with bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Research Applications and Suggested Protocols

While the documented research on this compound is limited, the known activities of other prenylated xanthones from Garcinia species suggest several promising avenues for further investigation.

Anti-inflammatory Activity

Many prenylated xanthones exhibit anti-inflammatory properties by modulating key signaling pathways.

Suggested Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol uses the Griess assay to measure NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other xanthones, this compound may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nuc NF-κB MAPK->NFκB_nuc activates IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB NFκB->NFκB_nuc Xanthone 1,4,6-Trihydroxy-5-methoxy- 7-prenylxanthone Xanthone->MAPK Xanthone->IKK Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes

Caption: Potential anti-inflammatory mechanism of action.

Cytotoxic Activity

Xanthones from Garcinia have demonstrated cytotoxic effects on various cancer cell lines.

Suggested Protocol: MTT Assay for Cytotoxicity

This protocol assesses the effect of the compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • This compound

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Antioxidant Activity

The polyphenolic structure of xanthones suggests potential antioxidant properties.

Suggested Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate antioxidant capacity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Ascorbic acid (positive control)

  • This compound

Procedure:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Conclusion

This compound is a natural product with confirmed antimicrobial activity. Based on the pharmacological profile of structurally related xanthones, it represents a promising candidate for further research into its potential anti-inflammatory, cytotoxic, and antioxidant properties. The protocols provided herein offer a starting point for researchers to explore the full therapeutic potential of this compound.

References

Application Notes and Protocols for the Study of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a naturally occurring xanthone with potential therapeutic applications. The following protocols and data presentation guidelines are intended to facilitate research into its antimicrobial, anti-inflammatory, and anticancer properties.

Compound Profile

This compound is a natural product that can be isolated from plants of the genus Garcinia.[1][2] Xanthones, a class of heterocyclic compounds, are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This specific xanthone has demonstrated antimicrobial activity, and based on the activities of related compounds, it is a promising candidate for further investigation as an anti-inflammatory and anticancer agent.

Quantitative Data Summary

To facilitate the comparison of experimental data, all quantitative results should be summarized in clear and well-structured tables.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL[1][6]
Bacillus cereus200 µg/mL[1][6]
[Test Organism 3][Result in µg/mL]
[Test Organism 4][Result in µg/mL]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
[Cancer Cell Line 1][Result][Result][Result]
[Cancer Cell Line 2][Result][Result][Result]
[Normal Cell Line][Result][Result][Result]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Vehicle Control[Result][Result]
LPS (1 µg/mL)[Result][Result]
LPS + Compound (X µM)[Result][Result]
LPS + Compound (Y µM)[Result][Result]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the test compound using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compound:

    • Dissolve this compound in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria and MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity Assay: MTT Cell Viability Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay: Measurement of Pro-inflammatory Cytokines

This protocol details the investigation of the anti-inflammatory effects of the test compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups with the LPS-only group to determine the inhibitory effect of the compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound This compound antimicrobial Antimicrobial Assay (MIC) compound->antimicrobial anticancer Anticancer Assay (MTT) compound->anticancer antiinflammatory Anti-inflammatory Assay (ELISA) compound->antiinflammatory cells Cell Lines / Bacterial Strains cells->antimicrobial cells->anticancer cells->antiinflammatory data Quantitative Data antimicrobial->data anticancer->data antiinflammatory->data pathway Signaling Pathway Analysis data->pathway

Caption: General experimental workflow for studying the biological activities of the xanthone.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits? Compound->NFkB inhibits translocation?

Caption: Postulated inhibition of the NF-κB signaling pathway by the xanthone.

MAPK_pathway Stimulus Growth Factors / Stress Receptor Receptor Stimulus->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (c-Jun, c-Fos) Nucleus->Transcription Response Proliferation / Apoptosis Transcription->Response Compound This compound Compound->RAF inhibits? Compound->MEK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by the xanthone.

PI3K_Akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits?

Caption: Hypothesized interference of the xanthone with the PI3K-Akt signaling pathway.

References

Troubleshooting & Optimization

stability issues of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation or low solubility in aqueous solutions. The compound has low aqueous solubility.Prepare stock solutions in organic solvents like DMSO, ethanol, or methanol before diluting in aqueous buffer. Consider using techniques like complexation with cyclodextrins or formulation into nanoemulsions to improve solubility.[1][2]
Discoloration or degradation of the solution upon storage. The compound may be sensitive to light, temperature, or pH.Store stock solutions at -20°C or -80°C in light-protected containers. For working solutions, prepare them fresh and protect them from light. Evaluate the stability of the compound at different pH values to determine the optimal range.[3][4]
Inconsistent results in cell-based assays. Degradation of the compound in cell culture media. Polyphenolic compounds can be unstable in such media.[5]Minimize the incubation time of the compound with the media. Prepare fresh solutions immediately before use. Consider using serum-free media for short-term experiments to reduce potential interactions.
Loss of activity over time in prepared solutions. Chemical degradation due to hydrolysis, oxidation, or other reactions.Perform a forced degradation study to identify the primary degradation pathways.[6] Based on the results, adjust storage and experimental conditions (e.g., use of antioxidants, deoxygenated solvents).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on information for similar xanthone compounds, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or acetone.[7] For aqueous-based experiments, this stock solution can then be further diluted in the appropriate buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store solutions of this compound?

A2: For long-term storage, it is best to keep stock solutions at -20°C or below and protected from light.[7] For short-term use, solutions can be stored at 2-8°C, but it is advisable to prepare fresh working solutions daily to minimize degradation.

Q3: My solution of the compound changes color. What does this indicate?

A3: A color change in the solution often indicates chemical degradation. This can be triggered by factors such as pH, light exposure, or oxidation. It is recommended to investigate the stability of the compound under your specific experimental conditions.

Q4: Can I use this compound in cell culture experiments?

A4: Yes, but with caution. Many polyphenolic compounds are known to be unstable in cell culture media.[5] It is advisable to perform preliminary stability tests in your specific cell culture medium. To minimize degradation, add the compound to the cells immediately after preparing the final dilution.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: A simple way to assess stability is to monitor a specific property of the solution over time, such as its UV-Vis absorbance at a characteristic wavelength.[3] For a more comprehensive analysis, a forced degradation study using techniques like HPLC to separate and quantify the parent compound and its degradation products is recommended.[6]

Quantitative Data Summary

The following tables provide example data based on studies of similar xanthone compounds to illustrate potential stability and solubility characteristics.

Table 1: Example pH Stability of a Prenylated Xanthone in Solution

pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
3.0100955%
5.0100982%
7.41008515%
9.01006040%
Note: This data is illustrative and based on general observations of xanthone stability.[3]

Table 2: Example Solubility of a Prenylated Xanthone in Different Solvents

SolventSolubility (mg/mL)
Water< 0.1
Ethanol10
DMSO> 50
Acetone5
Note: This data is illustrative and based on the general solubility of similar compounds.[7]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[7]

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours in the dark.

  • Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Analyze all samples, along with a control sample (stock solution stored at -20°C), by a suitable analytical method like HPLC-UV to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Experimental Assay start Weigh Compound dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute in Working Buffer dissolve->dilute stress Apply Stress Condition (pH, Light, Temp) dilute->stress measure Measure Concentration (e.g., HPLC, UV-Vis) stress->measure assay Perform Assay measure->assay analyze Analyze Results assay->analyze

Caption: Experimental workflow for solution preparation and stability assessment.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 1,4,6-Trihydroxy-5-methoxy- 7-prenylxanthone Stability pH pH compound->pH temp Temperature compound->temp light Light compound->light solvent Solvent compound->solvent degradation Degradation pH->degradation precipitation Precipitation pH->precipitation activity_loss Loss of Activity pH->activity_loss temp->degradation temp->precipitation temp->activity_loss light->degradation light->precipitation light->activity_loss solvent->degradation solvent->precipitation solvent->activity_loss

Caption: Factors influencing the stability of the compound in solution.

References

Technical Support Center: Synthesis of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of prenylated xanthones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis of prenylated xanthones, from the initial formation of the xanthone core to the final prenylation and purification steps.

Q1: My yield for the xanthone core synthesis is consistently low. What are the common pitfalls and how can I improve it?

A: Low yields in xanthone core synthesis are a frequent challenge. The outcome heavily depends on the chosen method.

  • Claisen-Schmidt Condensation: While common, this method can suffer from long reaction times and the formation of complex by-product mixtures, with yields varying widely from 10% to nearly 100% depending on the specific reactants and catalysts used.[1]

  • Friedel-Crafts Acylation/Cyclization: This classical route can be effective, but the harsh Lewis acid conditions can lead to side reactions and degradation of sensitive substrates.

  • Alternative Methods: Using Eaton's reagent (P₂O₅ in MeSO₃H) for condensation can be a significant improvement. For example, the condensation of 2,3,6-trimethoxybenzoic acid and phloroglucinol using this reagent afforded the desired xanthone in a 33% yield with less resinous material compared to other methods.[2][3] Another approach involves the cyclization of 2-hydroxy-2′-methoxybenzophenones using a base to eliminate methanol, which can be an efficient route to polyoxygenated xanthones.[4]

Q2: I'm struggling with poor regioselectivity during the prenylation step. How can I control where the prenyl group attaches to the xanthone core?

A: Achieving high regioselectivity is one of the most significant challenges in this field. Several factors influence the position of prenylation:

  • Inherent Substrate Reactivity: The electronic properties and steric environment of the xanthone core dictate the most reactive sites. For instance, in 1,3-dihydroxyxanthone, C-prenylation is favored at the C-2 position. This is because the hydroxyl group at C-1 forms a chelate with the carbonyl group, which reduces steric hindrance at the adjacent C-2 position, making it more accessible to the incoming prenyl group.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the outcome. Experimenting with different conditions is often necessary.

  • Enzymatic Synthesis: For unparalleled regioselectivity, consider using a prenyltransferase. These enzymes catalyze the addition of a prenyl group to a specific position. For example, the plant-derived prenyltransferase HcPT regiospecifically prenylates 1,3,6,7-tetrahydroxyxanthone at the C-8 position with a 70% substrate conversion.[5] Similarly, MaIDT from Morus alba is another plant flavonoid prenyltransferase that can be used for the regiospecific prenylation of various hydroxyxanthones.[6]

Q3: My reaction is producing a mixture of C-prenylated and O-prenylated products. How can I selectively synthesize the C-prenylated derivative?

A: The competition between C- and O-prenylation is a classic problem. O-prenylation often occurs as a side reaction.

  • Favoring C-Prenylation: C-prenylation is typically achieved under basic conditions (e.g., potassium hydroxide) which facilitate the formation of a carbanion on the aromatic ring, which then acts as the nucleophile.[3]

  • Protecting Groups: To prevent O-prenylation, you can temporarily protect the reactive hydroxyl groups using a suitable protecting group (see Q6). This strategy blocks the hydroxyl position, forcing the reaction to occur on the carbon skeleton.

  • Enzymatic Methods: Some prenyltransferases are specific for C-prenylation, while others, like XptB from Aspergillus nidulans, are specific for O-prenylation.[7][8] Selecting the appropriate enzyme can provide exclusive formation of the desired product.

Q4: How can I prevent the addition of multiple prenyl groups to my xanthone?

A: The formation of di- or tri-prenylated by-products occurs when multiple sites on the xanthone are reactive. To achieve mono-prenylation:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Use only a slight excess (e.g., 1.1 to 1.5 equivalents) of the prenylating agent (e.g., prenyl bromide).

  • Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the desired mono-prenylated product is the major component to prevent further prenylation.

  • Use Protecting Groups: Selectively protect other potentially reactive sites on the xanthone ring to direct the prenylation to a single desired position.

Q5: What are the most effective methods for purifying prenylated xanthones, especially for separating isomers?

A: Purification can be difficult due to the similar polarities of the starting material, product, and various isomers.

  • Standard Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system, often a gradient of non-polar and polar solvents (e.g., n-hexane:ethyl acetate), is crucial.[3]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

  • Advanced Chromatographic Techniques: For challenging separations of isomers, more advanced methods are highly effective.

    • High-Speed Countercurrent Chromatography (HSCCC): This technique is exceptionally powerful for separating compounds with similar structures. A method using a two-phase solvent system of Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v) has been used to isolate α-mangostin and γ-mangostin with over 93% purity in a single 35-minute run.[9]

    • Semi-preparative HPLC: This is another excellent option for obtaining highly pure compounds, often used as the final step after initial purification by column chromatography.[10]

Q6: When is it necessary to use protecting groups, and which ones are most suitable for xanthone synthesis?

A: Protecting groups are vital when you need to achieve chemoselectivity in molecules with multiple reactive functional groups, particularly hydroxyl groups.[11]

  • When to Use Them: Use protecting groups to (1) prevent O-prenylation when C-prenylation is desired, (2) direct prenylation to a specific hydroxyl group or carbon position, or (3) prevent reaction at a hydroxyl group during the synthesis of the xanthone core itself.

  • Orthogonal Strategy: In complex syntheses, an orthogonal strategy is highly effective. This involves using multiple protecting groups that can be removed under different, non-interfering conditions (e.g., an acid-labile group like Boc and a base-labile group like Fmoc).[12]

  • Common Protecting Groups for Hydroxyls:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and can be selectively removed with fluoride sources (e.g., TBAF). Their steric bulk can also be used to selectively protect less hindered hydroxyls.[12]

    • Benzyl Ethers (Bn): Stable under a wide range of conditions and are typically removed by catalytic hydrogenolysis.[13]

    • Acyl Groups (e.g., Acetate): Can be installed and removed under mild conditions.[11]

The choice of protecting group depends on its stability towards the reaction conditions planned for subsequent steps.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from synthetic and enzymatic studies to aid in experimental design and comparison.

Table 1: Comparison of Yields for Selected Xanthone Synthesis Methods

MethodReactantsProductYield (%)Reference(s)
Eaton's ReagentSalicylic acid + Phloroglucinol1,3-Dihydroxyxanthone70.17%[3]
Eaton's Reagent2,3,6-Trimethoxybenzoic acid + Phloroglucinol1-Hydroxy-3,5,6-trimethoxyxanthone33%[2]
Aryne CouplingMethyl 5-fluorosalicylate + Aryne precursor2-Fluoroxanthone83%[14]
Aryne CouplingMethyl 5-bromosalicylate + Aryne precursor2-Bromoxanthone75%[14]

Table 2: Product Distribution in the Prenylation of 1,3-Dihydroxyxanthone

Prenylating AgentBase/CatalystConditionsProduct(s)Yield (%)Reference(s)
Prenyl bromideKOHWater/Acetone, RT, 24h1,3-Dihydroxy-2-prenylxanthone43.09%[3]
Prenyl bromideSuperbase (γ-Al₂O₃/NaOH/Na)Acetone, RT, 2hPrenylated α-mangostin derivative-

Table 3: Kinetic Parameters of Selected Xanthone Prenyltransferases

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Reference(s)
HcPT 1,3,6,7-Tetrahydroxyxanthone211 ± 16-[5]
Dimethylallyl diphosphate (DMAPP)87 ± 5-[5]
XptB 1,7-Dihydroxy-6-methyl-8-hydroxymethylxanthone810.5[8]
Dimethylallyl diphosphate (DMAPP)240.13[8]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of prenylated xanthones.

Protocol 1: Synthesis of 1,3-Dihydroxyxanthone via Eaton's Reagent

This protocol is adapted from the synthesis of 1,3-dihydroxyxanthone.[3]

  • Preparation: In a round-bottom flask, combine salicylic acid (1 equivalent) and phloroglucinol (1.1 equivalents).

  • Addition of Reagent: Carefully add Eaton's reagent (a 7.7% solution of P₂O₅ in methanesulfonic acid) to the flask with stirring. The amount should be sufficient to create a stirrable paste.

  • Reaction: Heat the mixture at 60-70°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 6:4 n-hexane:ethyl acetate eluent system).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: The resulting precipitate is collected by filtration. The aqueous layer can be extracted with ethyl acetate. Combine the precipitate with the organic extracts.

  • Purification: Wash the combined organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,3-dihydroxyxanthone.

Protocol 2: C-Prenylation of 1,3-Dihydroxyxanthone

This protocol is adapted from the synthesis of 1,3-dihydroxy-2-prenylxanthone.[3]

  • Dissolution: Dissolve 1,3-dihydroxyxanthone (1 equivalent, e.g., 0.228 g) and potassium hydroxide (KOH) (2 equivalents, e.g., 0.42 g) in distilled water (e.g., 30 mL) in a round-bottom flask.

  • Stirring: Stir the mixture at room temperature for 10 minutes to form the corresponding phenoxide.

  • Addition of Prenylating Agent: Add a solution of prenyl bromide (1.5 equivalents, e.g., 0.97 g) in a minimal amount of a co-solvent like acetone (e.g., 3 mL) to the mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Acidification: After 24 hours, acidify the mixture by adding 10% HCl solution until the pH is acidic.

  • Extraction: Extract the product from the mixture using a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the desired prenylated xanthone.

Protocol 3: Purification of Prenylated Xanthones by HSCCC

This protocol is based on a reported method for separating α- and γ-mangostin.

  • Solvent System Preparation: Prepare the two-phase solvent system consisting of Methanol/water/Ethanol/Hexane/methyl tert-butyl ether in a volumetric ratio of 6:3:1:6:4. Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.

  • HSCCC System Setup:

    • Fill the entire column with the stationary phase (the upper phase of the solvent system).

    • Set the apparatus to the desired rotation speed (e.g., 800 rpm).

    • Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate (e.g., 5 mL/min).

  • Sample Injection: Once the system reaches hydrodynamic equilibrium (indicated by the mobile phase eluting from the outlet), inject the crude sample dissolved in a small volume of the solvent mixture.

  • Elution and Fractionation: Continue pumping the mobile phase. The elution mode should be set to tail-to-head. Collect fractions at the outlet based on the UV detector response or at fixed time intervals.

  • Analysis: Analyze the collected fractions by HPLC or TLC to identify those containing the pure compounds. Combine the pure fractions and evaporate the solvent to obtain the isolated prenylated xanthones.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic in the synthesis of prenylated xanthones.

G process process decision decision output output start Starting Materials (e.g., Salicylic Acid Derivative + Phenol Derivative) core_synthesis Step 1: Xanthone Core Synthesis start->core_synthesis core_purification Purification of Xanthone Core core_synthesis->core_purification prenylation Step 2: Prenylation Reaction core_purification->prenylation final_purification Final Purification (Column, HPLC, HSCCC) prenylation->final_purification characterization Structural Characterization (NMR, MS) final_purification->characterization product Pure Prenylated Xanthone characterization->product

Caption: General workflow for the chemical synthesis of a prenylated xanthone.

G decision decision solution solution issue issue start Problem: Poor Regioselectivity in Prenylation q1 Mixture of C- and O- prenylation? start->q1 q2 Mixture of C-positional isomers? q1->q2 No sol1 Use Protecting Groups on OH sites to force C-prenylation. q1->sol1 Yes sol2 Modify Base/Solvent (e.g., stronger base favors C-alkylation). q1->sol2 Yes sol3 Consider Enzymatic Synthesis with a C-Prenyltransferase. q2->sol3 Consider for both sol4 Use Protecting Groups to block undesired reactive carbons. q2->sol4 Yes sol5 Optimize sterics of substrate to favor one position. q2->sol5 Yes sol6 Use a regiospecific enzyme (e.g., HcPT for C-8 prenylation). q2->sol6 Yes

Caption: Troubleshooting decision tree for poor regioselectivity in prenylation.

G cluster_precursors Precursor Pathways pathway pathway intermediate intermediate product product shikimate Shikimate Pathway benzophenone Benzophenone Intermediate (e.g., 2,3',4,6-THB) shikimate->benzophenone acetate Acetate/Malonate Pathway acetate->benzophenone cyclization Oxidative Cyclization benzophenone->cyclization xanthone_core Xanthone Core (e.g., 1,3,7-THX) cyclization->xanthone_core modifications Downstream Modifications xanthone_core->modifications Prenylation, Methylation, Hydroxylation prenyl_xanthone Prenylated Xanthones (e.g., α-mangostin) modifications->prenyl_xanthone

Caption: Simplified overview of the plant biosynthetic pathway for xanthones.[15][16]

References

Technical Support Center: Overcoming Low Bioavailability of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: The low oral bioavailability of this compound, a member of the xanthone family, is primarily attributed to its poor aqueous solubility. Like many other xanthones, its lipophilic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Factors such as its crystalline structure and potential for first-pass metabolism can further contribute to reduced systemic exposure after oral administration.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, keeping the compound solubilized.

  • Nanoparticle Systems: Including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions, which increase the surface area for dissolution.[1][2]

  • Solid Dispersions: Dispersing the compound in a water-soluble carrier at a solid state can enhance its dissolution.

  • Permeability Enhancement: Utilizing excipients that can transiently and safely increase the permeability of the intestinal membrane.

Q3: Are there any established formulation precedents for similar compounds?

A3: Yes, extensive research has been conducted on α-mangostin, a structurally similar xanthone. Studies have shown that its bioavailability can be significantly improved using various nanoparticle formulations, including polymeric nanoparticles and nanomicelles.[1][2] For instance, nanomicelle modification has been reported to increase α-mangostin's solubility by over 10,000-fold.[1] These studies provide a strong rationale for applying similar formulation strategies to this compound.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays

Problem: Difficulty in preparing stock solutions and achieving desired concentrations for cell-based assays or other in vitro experiments due to the compound's low water solubility.

Solutions:

  • Co-solvents: Utilize a water-miscible organic solvent to prepare a concentrated stock solution, which can then be diluted in the aqueous assay medium. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer can increase solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to improve solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming a water-soluble inclusion complex.

Experimental Protocol: Solubility Assessment

A tiered approach can be used to determine the optimal solvent for your experiments.

  • Tier 1: Attempt to dissolve the compound at 20 mg/mL in the primary assay medium.

  • Tier 2: If insoluble, reduce the concentration to 2 mg/mL in the same medium.

  • Tier 3: If still insoluble, attempt to dissolve at 200 mg/mL in DMSO or ethanol.

  • Mechanical Assistance: For each tier, use the following hierarchy of mixing procedures:

    • Gentle mixing at room temperature.

    • Vortexing for 1-2 minutes.

    • Water bath sonication for up to 5 minutes.

    • Warming to 37°C for up to 60 minutes.

Issue 2: Low and Variable Absorption in Animal Studies

Problem: Inconsistent and low plasma concentrations of this compound are observed following oral administration in preclinical animal models, such as rats.

Solutions & Methodologies:

Three primary formulation strategies can be employed to address this issue. Below are comparative data based on studies with analogous poorly soluble compounds and detailed protocols for each approach.

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyPrincipleKey AdvantagesPotential ChallengesExpected Bioavailability Improvement (Relative)
Solid Dispersion The drug is dispersed in a hydrophilic carrier, enhancing the dissolution rate.Simple and cost-effective methods like solvent evaporation or melting.Potential for drug recrystallization during storage, affecting long-term stability.2 to 10-fold
Solid Lipid Nanoparticles (SLNs) The drug is encapsulated in a solid lipid matrix, providing controlled release and protection from degradation.High drug loading, biocompatible, and can be scaled up.Potential for drug expulsion during storage due to lipid polymorphism.5 to 20-fold
Self-Emulsifying Drug Delivery System (SEDDS) An isotropic mixture of oil, surfactant, and co-surfactant that forms a nanoemulsion upon gentle agitation in aqueous media.Spontaneous formation of nanoemulsion in the GI tract, excellent for highly lipophilic drugs.Requires careful selection of excipients; potential for GI irritation with high surfactant concentrations.10 to 50-fold

Detailed Experimental Protocols

Methodology 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol) in a 1:5 drug-to-carrier ratio.

  • Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle, then sieve to obtain a uniform particle size.

Methodology 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween® 80) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Methodology 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen surfactants (e.g., Cremophor RH40, Tween® 80) for their ability to emulsify the selected oil phase.

    • Co-surfactant: Screen co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the emulsification performance.

  • Formulation: Prepare a homogenous mixture of the selected oil, surfactant, and co-surfactant at a specific ratio (e.g., 30:50:20 w/w/w). Add the this compound to this mixture and stir until completely dissolved.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation and measure the time taken for it to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Visualizing Experimental Workflows and Pathways

To aid in the experimental design and understanding of the underlying mechanisms, the following diagrams illustrate key processes.

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing Compound Compound Solid_Dispersion Solid Dispersion Compound->Solid_Dispersion Carrier (PVP, PEG) SLNs Solid Lipid Nanoparticles Compound->SLNs Lipid Matrix (GMS) SEDDS Self-Emulsifying Drug Delivery System Compound->SEDDS Oil, Surfactant, Co-surfactant Solubility_Test Solubility/ Dissolution Test Solid_Dispersion->Solubility_Test SLNs->Solubility_Test SEDDS->Solubility_Test Permeability_Assay Caco-2 Permeability Assay Solubility_Test->Permeability_Assay Pharmacokinetic_Study In Vivo Pharmacokinetic Study (Rats) Permeability_Assay->Pharmacokinetic_Study

Caption: Workflow for formulation development and testing.

sedds_moa SEDDS_Capsule SEDDS Capsule (Drug in Oil/Surfactant) GI_Fluids Gastrointestinal Fluids SEDDS_Capsule->GI_Fluids Nanoemulsion Spontaneous Formation of Nanoemulsion Droplets GI_Fluids->Nanoemulsion Dissolved_Drug Drug remains solubilized in oil droplets Nanoemulsion->Dissolved_Drug Intestinal_Membrane Intestinal Membrane Dissolved_Drug->Intestinal_Membrane Absorption Enhanced Absorption into Systemic Circulation Intestinal_Membrane->Absorption

Caption: Mechanism of action for SEDDS.

permeability_assay_workflow Seed_Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a differentiated monolayer Seed_Caco2->Differentiate TEER_Measurement Verify monolayer integrity (TEER measurement) Differentiate->TEER_Measurement Add_Compound_Apical Add test compound to Apical (A) side TEER_Measurement->Add_Compound_Apical Incubate Incubate for 2 hours Add_Compound_Apical->Incubate Sample_Basolateral Sample Basolateral (B) side Incubate->Sample_Basolateral LCMS_Analysis Quantify compound by LC-MS/MS Sample_Basolateral->LCMS_Analysis Calculate_Papp Calculate Apparent Permeability (Papp A -> B) LCMS_Analysis->Calculate_Papp

Caption: Caco-2 permeability assay workflow.

References

Technical Support Center: Purification of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. The information is based on general principles of natural product and xanthone purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

dot

TroubleshootingWorkflow cluster_start cluster_problem cluster_causes cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_end start Start: Impure Sample problem Problem Identification start->problem cause1 Low Yield problem->cause1 Identify cause2 Low Purity problem->cause2 Identify cause3 Compound Degradation problem->cause3 Identify solution1a Optimize Extraction (Solvent, Temp, Time) cause1->solution1a Address solution1b Improve Fractionation cause1->solution1b Address solution2a Refine Chromatographic Conditions (Mobile/Stationary Phase) cause2->solution2a Address solution2b Pre-purification Step (e.g., Liquid-Liquid Extraction) cause2->solution2b Address solution3a Use Milder Conditions (Low Temp, Protect from Light) cause3->solution3a Address solution3b Inert Atmosphere (N2/Ar) cause3->solution3b Address solution3c Check pH of Solvents cause3->solution3c Address end End: Pure Compound solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product shows low purity with several closely related impurity peaks in the HPLC chromatogram. What could be the cause and how can I resolve this?

A1: This is a common issue when purifying natural products from complex mixtures. The impurities are likely other xanthone derivatives or isomers with similar polarities.

  • Potential Causes:

    • Co-elution: The chromatographic conditions (mobile phase, stationary phase) may not be optimal for separating the target compound from structurally similar impurities.

    • Degradation: The compound may be degrading during the purification process, leading to the formation of artifacts. The prenyl group, in particular, can be susceptible to oxidation or cyclization.

    • Incomplete Extraction of Impurities: Initial extraction steps may not have effectively removed all interfering substances.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Mobile Phase: Try a shallower gradient in your reversed-phase HPLC method. Experiment with different solvent systems, such as acetonitrile/water vs. methanol/water, and the addition of small amounts of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.

    • Pre-Purification: Incorporate a liquid-liquid extraction step to partition the crude extract and remove impurities with significantly different polarities before column chromatography.[1]

    • Protect from Degradation: Ensure that all purification steps are carried out at low temperatures and with protection from light. Use freshly distilled solvents and consider working under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Q2: I am experiencing a significant loss of my target compound during the purification process, resulting in a very low yield. What are the likely reasons and solutions?

A2: Low recovery can be attributed to several factors, from the initial extraction to the final purification steps.

  • Potential Causes:

    • Poor Initial Extraction: The solvent and method used for the initial extraction from the natural source may not be efficient for this compound.

    • Adsorption: The compound may be irreversibly adsorbing to the stationary phase (e.g., silica gel) during column chromatography.

    • Degradation: As mentioned previously, the compound may be unstable under the purification conditions.

    • Sub-optimal Fraction Collection: The fractions containing the target compound may not be collected efficiently during chromatography.

  • Troubleshooting Steps:

    • Optimize Extraction: Experiment with different extraction solvents and techniques. A combination of polar and non-polar solvents might be necessary. Techniques like maceration, Soxhlet extraction, or ultrasonic-assisted extraction can be compared for efficiency.[2]

    • Column Chromatography:

      • If using normal-phase chromatography on silica gel, de-activate the silica gel with a small amount of water to reduce strong adsorption of the polar hydroxyl groups.

      • Consider using reversed-phase chromatography for the initial purification steps, as it is often gentler for polar compounds.

    • Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to analyze all fractions to ensure that no product is being discarded.

    • Minimize Steps: The more steps in a purification process, the lower the overall yield will be. Try to design a more streamlined purification protocol.

Q3: I have observed the appearance of new, unexpected peaks in my chromatogram after leaving the semi-purified sample in solution overnight. What is happening?

A3: This strongly suggests that your compound is unstable in the solvent used for storage.

  • Potential Causes:

    • Oxidation: The hydroxyl groups on the xanthone scaffold are susceptible to oxidation, which can be accelerated by light and the presence of oxygen.

    • Solvent-Induced Reactions: The solvent itself may be reacting with the compound, especially if it is not of high purity or contains reactive impurities.

    • pH Effects: The pH of the solution could be causing degradation or rearrangement of the molecule.

  • Troubleshooting Steps:

    • Storage Conditions: Store all samples, including fractions and the final product, at low temperatures (e.g., -20°C or -80°C) and in the dark.

    • Solvent Choice: Use high-purity (HPLC or MS grade) solvents. If possible, degas the solvents before use. For storage, consider solvents in which the compound is stable, which may require some experimentation (e.g., acetone vs. methanol).

    • Inert Environment: For long-term storage, evaporate the solvent under a stream of nitrogen and store the solid compound under an inert atmosphere.

Quantitative Data

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table presents representative data for the purification of similar xanthones from natural sources. This data is intended to provide a general benchmark.

Purification StepStarting Material (g)Product Mass (mg)Purity (%)Recovery (%)Method
Crude Extraction100 g (dried plant material)5,000~10%N/ASoxhlet (Ethanol)
Liquid-Liquid Partition5.01,500~30%30%Ethyl Acetate/Water
Silica Gel Column Chromatography1.5300~75%20%Gradient Elution (Hexane:Ethyl Acetate)
Preparative HPLC0.350>95%16.7%C18, Acetonitrile/Water Gradient
Overall 100 g 50 mg >95% 0.05% -

Experimental Protocols

The following is a generalized protocol for the isolation and purification of xanthones from a plant source, which can be adapted for this compound.

1. Extraction

  • Objective: To extract a broad range of compounds, including xanthones, from the dried and powdered plant material.

  • Methodology:

    • The dried and powdered plant material (e.g., 1 kg) is subjected to extraction with a suitable solvent such as ethanol or methanol at room temperature with stirring for 24 hours. This process is repeated three times.

    • The solvent from the combined extracts is evaporated under reduced pressure to yield the crude extract.

2. Solvent Partitioning

  • Objective: To separate compounds based on their polarity.

  • Methodology:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • The resulting fractions are concentrated under reduced pressure. Xanthones are typically found in the ethyl acetate fraction.

3. Column Chromatography

  • Objective: To perform a preliminary separation of the compounds in the active fraction.

  • Methodology:

    • The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

4. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve high-purity isolation of the target compound.

  • Methodology:

    • The semi-purified fraction containing the target compound is dissolved in a suitable solvent (e.g., methanol).

    • The solution is filtered and injected onto a preparative reversed-phase (C18) HPLC column.

    • A gradient elution is performed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • The elution of the target compound is monitored with a UV detector, and the corresponding peak is collected.

    • The solvent is evaporated to yield the purified this compound. The purity is then confirmed using analytical HPLC and the structure is verified by spectroscopic methods (MS, NMR).

References

troubleshooting inconsistent results in 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Compound Handling and Preparation

Question: I am observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility?

Answer: this compound, like many prenylated xanthones, has low water solubility.[1] To improve solubility and prevent precipitation, consider the following:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or methanol, and then dilute it into your aqueous buffer.[2] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.

  • Incorporate a Surfactant: For certain assays, non-ionic detergents like Tween 20 or Triton X-100 can be added to the buffer to maintain the solubility of hydrophobic compounds.[3]

  • Ultrasonication: After diluting the stock solution, briefly sonicate the final solution to aid dissolution.[2]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the stability of your compound at different pH values and adjust your buffer accordingly, if the experimental conditions permit.

Question: My results are inconsistent between experiments performed on different days. Could the compound be degrading?

Answer: Yes, inconsistent results can be a sign of compound instability. Prenylated xanthones can be sensitive to light, temperature, and pH.

  • Storage: Store the solid compound and stock solutions at -20°C or below, protected from light.[4]

  • Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Protect your experimental samples from direct light, especially during long incubation periods. Assess the stability of the xanthone in your specific assay buffer and under your incubation conditions (e.g., temperature, pH) by running a time-course experiment with the compound alone and analyzing for degradation via HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing variable peak heights and retention times in my HPLC analysis. What could be the cause?

Answer: Fluctuations in peak height and retention time are common HPLC issues that can often be resolved systematically.[5]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Use a buffer to control pH and pre-mix solvents before use. Degas the mobile phase to prevent air bubbles in the pump.[5]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your injection sequence. A drifting baseline is a common sign of an unequilibrated column.[5]

  • Injector Issues: Inconsistent injection volumes can lead to variable peak heights. Ensure the sample loop is filled completely. Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time drift.[5]

Question: My chromatogram shows tailing peaks for the xanthone. How can I improve peak shape?

Answer: Peak tailing for phenolic compounds is often due to interactions with residual silanols on the silica-based column packing.

  • Mobile Phase Modifier: Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase. This can protonate the silanols and reduce unwanted interactions.

  • Column Choice: Use a column with high-purity silica or one that is end-capped to minimize available silanols.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]

Biological Assays (Antimicrobial & Antioxidant)

Question: In my broth microdilution assay for antimicrobial activity, I'm finding it difficult to determine the Minimum Inhibitory Concentration (MIC) due to the compound's color. What can I do?

Answer: Colored compounds can interfere with absorbance-based readings for cell growth.

  • Use a Vitality Dye: Instead of relying on optical density (turbidity), use a metabolic indicator dye like resazurin or MTT to assess cell viability.[1]

  • Control Wells: Include control wells containing only the compound in the broth (no bacteria) at each tested concentration. Subtract the absorbance of these wells from your test wells to correct for the compound's intrinsic color.[6]

  • Agar-Based Methods: Consider an agar dilution method, where the compound is incorporated into the agar. This can make visual determination of growth inhibition easier and can also help with hydrophobic compounds.[7]

Question: My antioxidant assay (e.g., DPPH) results are not reproducible. What are the common pitfalls?

Answer: Antioxidant assays can be sensitive to several factors, especially when testing natural products.

  • Solvent Choice: The DPPH assay is best suited for hydrophobic systems. Ensure your compound remains soluble in the chosen solvent (e.g., ethanol, methanol) throughout the experiment.[8]

  • Reaction Time: The reaction kinetics can vary. Optimize and fix the incubation time for all measurements. A 15-30 minute incubation in the dark is common.[8]

  • Light Sensitivity: The DPPH radical is light-sensitive. Perform incubations in the dark to prevent radical degradation that is not related to your antioxidant.[8]

  • Color Interference: If your xanthone solution has a significant absorbance at the detection wavelength (around 517 nm for DPPH), this will interfere with the results. Run proper controls with the compound alone and subtract this background absorbance.[8]

Frequently Asked Questions (FAQs)

Question: What is this compound?

Answer: this compound is a natural product, specifically a prenylated xanthone, that has been isolated from plants of the Garcinia genus.[4][9] It is recognized for its antimicrobial properties.[9][10]

Question: What are the known biological activities of this compound?

Answer: The primary reported biological activity is its antimicrobial effect. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus cereus.[9][11] Like other prenylated xanthones, it may also possess antioxidant and anti-inflammatory properties and could potentially interact with cellular signaling pathways like AhR and Nrf2, though this requires specific investigation.[12][13]

Question: Which analytical techniques are most suitable for quantifying this compound?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is a robust and widely used method for the quantification of xanthones.[1] UV spectrophotometry can also be used for determining total xanthone content but is less specific.[14]

Question: How should I prepare a stock solution of this compound?

Answer: Due to its hydrophobicity, a stock solution should be prepared in a high-purity organic solvent like dimethyl sulfoxide (DMSO), methanol, or ethanol. For example, prepare a 10 mg/mL or 10 mM stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below, protected from light.[4]

Experimental Protocols & Data

Protocol 1: HPLC Quantification of this compound

This protocol provides a general method for the quantification of xanthones, which should be optimized for your specific instrument and compound.

Methodology:

  • System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with a 5-10 minute equilibration at initial conditions. A typical gradient might run from 30% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: Monitor at the absorbance maximum of the xanthone (a full UV scan from 200-400 nm is recommended to determine the optimal wavelength, which for many xanthones is around 240-260 nm and 310-320 nm).

  • Standard Curve: Prepare a series of known concentrations of your purified compound in the mobile phase to generate a standard curve for quantification.

Table 1: Example HPLC Parameters for Xanthone Analysis

Parameter Setting
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength ~320 nm

| Column Temperature | 30°C |

Protocol 2: Broth Microdilution MIC Assay

This protocol is used to determine the minimum concentration of the compound that inhibits visible microbial growth.

Methodology:

  • Preparation: Prepare a 2X concentrated solution of the xanthone in an appropriate growth medium (e.g., Mueller-Hinton Broth). Perform serial two-fold dilutions in a 96-well plate.

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

  • Colorimetric Variation: To avoid color interference, after incubation, add a viability indicator like resazurin (20 µL of a 0.015% solution) and incubate for another 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Table 2: Reported MIC Values for this compound

Organism MIC (µg/mL) Reference
Staphylococcus aureus 128 [9][10]

| Bacillus cereus | 200 |[9][11] |

Visualizations

Signaling Pathway Diagram

Certain prenylated xanthones have been shown to be bifunctional inducers, capable of activating both the Aryl Hydrocarbon Receptor (AhR) and the Nrf2 signaling pathways.[12] This diagram illustrates the proposed mechanism.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Prenylated Xanthone (e.g., this compound) AhR_complex AhR Complex (AhR, HSP90, etc.) Xanthone->AhR_complex Binds Keap1 Keap1 Xanthone->Keap1 Inactivates (Directly or via ROS) AhR AhR AhR_complex->AhR Releases ARNT ARNT AhR->ARNT Dimerizes AhR_ARNT AhR-ARNT Complex Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ROS Reactive Oxygen Species (ROS) XRE XRE AhR_ARNT->XRE Binds Maf Maf Nrf2_nuc->Maf Dimerizes Nrf2_Maf Nrf2-Maf Complex ARE ARE Nrf2_Maf->ARE Binds PhaseI_genes Phase I Enzymes (e.g., CYP1A1) XRE->PhaseI_genes Transcription PhaseII_genes Phase II & Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->PhaseII_genes Transcription PhaseI_genes->ROS Can produce

Caption: Proposed dual activation of AhR and Nrf2 pathways by a prenylated xanthone.

Experimental Workflow Diagram

This diagram provides a logical workflow for troubleshooting inconsistent experimental results.

Troubleshooting_Workflow cluster_compound cluster_prep cluster_assay cluster_instrument Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Prep Step 2: Review Sample & Reagent Prep Check_Compound->Check_Prep Compound OK Purity Confirm Purity (HPLC/MS) Check_Compound->Purity Stability Check Storage Conditions (Temp, Light) Check_Compound->Stability Solubility Assess Solubility in Assay Buffer Check_Compound->Solubility Check_Assay Step 3: Examine Assay Execution Check_Prep->Check_Assay Prep OK Stock Prepare Fresh Stock/Working Solutions Check_Prep->Stock Pipetting Verify Pipette Calibration Check_Prep->Pipetting Reagents Check Reagent Quality & Expiry Check_Prep->Reagents Check_Instrument Step 4: Evaluate Instrument Performance Check_Assay->Check_Instrument Assay OK Protocol Adherence to Protocol (Incubation time, Temp) Check_Assay->Protocol Controls Analyze Controls (Positive, Negative, Vehicle) Check_Assay->Controls Interference Assess Compound Interference (Color, Fluorescence) Check_Assay->Interference Resolve Problem Identified & Resolved Check_Instrument->Resolve Instrument OK Calibration Check Instrument Calibration Check_Instrument->Calibration Maintenance Perform Routine Maintenance (e.g., Clean HPLC lines) Check_Instrument->Maintenance Settings Verify Instrument Settings Check_Instrument->Settings Purity->Resolve Issue Found Stability->Resolve Issue Found Solubility->Resolve Issue Found Stock->Resolve Issue Found Pipetting->Resolve Issue Found Reagents->Resolve Issue Found Protocol->Resolve Issue Found Controls->Resolve Issue Found Interference->Resolve Issue Found Calibration->Resolve Issue Found Maintenance->Resolve Issue Found Settings->Resolve Issue Found

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

References

refining HPLC method for 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone and its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating xanthone isomers?

A1: A good starting point for separating xanthone isomers is a reversed-phase HPLC method.[1][2][3] A standard C18 column is often effective.[2][3] The mobile phase commonly consists of a gradient of acetonitrile or methanol and water, with a small amount of acid like formic acid or phosphoric acid to improve peak shape.[1][2] Detection is typically performed using a UV detector at a wavelength where xanthones exhibit strong absorbance, such as 254 nm or 281 nm.[2][4]

Q2: I am not getting good separation between my xanthone isomers. What should I do?

A2: Poor resolution between isomers is a common challenge. To improve separation, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation time and improve resolution.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Modifying the pH with formic acid or another modifier can change the ionization state of the hydroxyl groups on the xanthones, affecting their retention and selectivity.

  • Lower the flow rate: Reducing the flow rate can enhance separation efficiency, leading to better resolution.[5]

  • Try a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

Q3: My peaks are tailing. How can I fix this?

A3: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol groups.[6][7][8] Here are some solutions:

  • Add a competitive base: If your xanthone has basic properties, adding a small amount of a competitive base like triethylamine to the mobile phase can help.

  • Lower the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing tailing.[7]

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or otherwise treated to minimize silanol interactions.

  • Check for column contamination: Contaminants on the column can also cause tailing. Flushing the column with a strong solvent may help.[9]

Q4: My retention times are shifting between runs. What is the cause?

A4: Retention time shifts can be caused by several factors:[10]

  • Mobile phase composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate mixing and degassing.[11]

  • Column temperature: Fluctuations in column temperature can affect retention times. Using a column oven is recommended for stable temperatures.[5]

  • Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump issues: Leaks or problems with the pump can lead to inconsistent flow rates and retention time shifts.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks for the xanthone isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Selectivity Modify the organic solvent (e.g., switch from acetonitrile to methanol). Adjust the mobile phase pH with 0.1% formic acid.
Gradient is Too Steep Decrease the gradient slope to increase the separation window for the isomers.
Low Column Efficiency Decrease the flow rate. Use a column with smaller particles or a longer length.
Incorrect Column Chemistry Test a column with a different stationary phase (e.g., Phenyl-Hexyl, C30) that may offer different selectivity for aromatic isomers.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add 0.1% formic acid to the mobile phase to suppress silanol activity.[7] Use a base-deactivated or end-capped C18 column.
Column Overload Reduce the sample concentration or injection volume.[6]
Column Contamination Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[8][12]
Issue 3: Baseline Noise or Drift

Symptoms:

  • Wavy, noisy, or drifting baseline, making it difficult to detect small peaks.

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an online degasser.[9] Purge the pump to remove any trapped air.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[9]
Detector Lamp Issue Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.
Column Bleed Flush the column with a strong solvent. If bleed continues, the column may be degraded and require replacement.

Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Xanthone Isomer Separation

This protocol provides a starting point for the separation of this compound isomers.

1. Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, column oven, and diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

4. Chromatographic Conditions:

ParameterValue
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program 0-5 min: 30% B5-25 min: 30-60% B25-30 min: 60-90% B30-35 min: 90% B35-40 min: 30% B

5. Sample Preparation:

  • Dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in Methanol (1 mg/mL) filter_sample Filter sample (0.22 µm) sample_prep->filter_sample inject Inject Sample (5 µL) filter_sample->inject mobile_phase_A Prepare Mobile Phase A (0.1% FA in Water) degas Degas Mobile Phases mobile_phase_A->degas mobile_phase_B Prepare Mobile Phase B (0.1% FA in Acetonitrile) mobile_phase_B->degas hplc_system Equilibrate HPLC System with Initial Conditions degas->hplc_system hplc_system->inject separation Gradient Elution in C18 Column inject->separation detection DAD Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Isomers integration->quantification

Caption: Experimental workflow for HPLC analysis of xanthone isomers.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift start Problem Encountered res_q1 Optimize Gradient? start->res_q1 tail_q1 Adjust pH? start->tail_q1 rt_q1 Check Mobile Phase? start->rt_q1 res_a1_yes Shallower Gradient res_q1->res_a1_yes Yes res_q2 Change Solvent? res_q1->res_q2 No res_a2_yes Switch ACN/MeOH res_q2->res_a2_yes Yes res_q3 Lower Flow Rate? res_q2->res_q3 No res_a3_yes Decrease Flow res_q3->res_a3_yes Yes tail_a1_yes Add 0.1% Formic Acid tail_q1->tail_a1_yes Yes tail_q2 Column Overload? tail_q1->tail_q2 No tail_a2_yes Reduce Concentration tail_q2->tail_a2_yes Yes tail_q3 Check Column? tail_q2->tail_q3 No tail_a3_yes Use End-capped Column tail_q3->tail_a3_yes Yes rt_a1_yes Ensure Accurate Prep rt_q1->rt_a1_yes Yes rt_q2 Stable Temperature? rt_q1->rt_q2 No rt_a2_yes Use Column Oven rt_q2->rt_a2_yes Yes rt_q3 System Equilibrated? rt_q2->rt_q3 No rt_a3_yes Increase Equilibration Time rt_q3->rt_a3_yes Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antimicrobial efficacy of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone.

Frequently Asked Questions (FAQs)

Q1: What is the known antimicrobial activity of this compound?

A1: this compound, a natural product isolated from plants of the Garcinia genus, has demonstrated antimicrobial properties. Published data indicates it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL and 200 µg/mL, respectively.

Q2: What are the primary mechanisms of antimicrobial action for xanthones like this one?

A2: Xanthones exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, leading to leakage of cellular contents. Some xanthones also interfere with critical cellular processes like cell wall and DNA synthesis. Additionally, a key mechanism for enhancing efficacy is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell.

Q3: How can the antimicrobial efficacy of this compound be enhanced?

A3: The two primary strategies for enhancing the antimicrobial efficacy of this compound are:

  • Synergistic Combination Therapy: Using the xanthone in combination with conventional antibiotics. This can lead to a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual activities.

  • Structural Modification: Chemically modifying the xanthone scaffold. Such modifications can improve its intrinsic antimicrobial activity, solubility, and pharmacokinetic properties.

Q4: What is a checkerboard assay and how is it used to assess synergy?

A4: A checkerboard assay is a microdilution method used to evaluate the interaction between two antimicrobial agents. By testing a range of concentrations of both compounds, alone and in combination, a Fractional Inhibitory Concentration (FIC) index can be calculated. This index quantifies the nature of the interaction, which can be synergistic, additive, indifferent, or antagonistic.

Q5: Can this xanthone inhibit biofilm formation?

A5: While specific data for this compound is limited, other xanthones have been shown to inhibit biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics. The ability to inhibit or disrupt biofilms is a significant advantage for an antimicrobial compound.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Poor Solubility of the Xanthone in Aqueous Media

  • Problem: this compound, being a prenylated and lipophilic compound, has low water solubility. This can lead to precipitation in aqueous broth microdilution assays, resulting in inaccurate MIC values.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Other options include ethanol or methanol.

    • Solvent Concentration Control: When diluting the stock solution into the aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤1% v/v) to avoid solvent-induced toxicity to the test microorganism.

    • Use of Surfactants: For highly insoluble compounds, the inclusion of a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration, e.g., 0.002%) in the broth medium can help maintain solubility and prevent precipitation.

    • Sonication: Briefly sonicating the microplate after adding the compound can help to ensure it is well-dispersed in the medium.

Issue 2: Interference from Compound Color in Colorimetric Assays

  • Problem: Xanthone solutions can be colored, which may interfere with the readout of colorimetric assays used to determine cell viability, such as those using resazurin or MTT. This can lead to an overestimation or underestimation of antimicrobial activity.

  • Troubleshooting Steps:

    • Include a Compound-Only Control: For each concentration of the xanthone tested, prepare a corresponding control well containing the compound in the assay medium but without the bacterial inoculum.

    • Subtract Background Absorbance: After the incubation period, measure the absorbance of these compound-only control wells. Subtract this background absorbance from the absorbance of the corresponding wells containing the bacteria and the compound.

    • Visual Confirmation: Always supplement spectrophotometric readings with visual inspection of the wells for turbidity (bacterial growth) or lack thereof.

    • Alternative Assays: Consider using non-colorimetric methods for determining cell viability, such as measuring ATP levels or using fluorescent stains that are not affected by the compound's color.

Issue 3: Inconsistent Results in Checkerboard Synergy Assays

  • Problem: Checkerboard assays can sometimes yield variable or difficult-to-interpret results, particularly with natural products.

  • Troubleshooting Steps:

    • Precise Pipetting: Ensure accurate and consistent pipetting, especially when preparing the serial dilutions of both compounds in the 96-well plate. The use of multichannel pipettes can improve consistency.

    • Appropriate Inoculum Density: Standardize the bacterial inoculum to the recommended density (typically 5 x 10^5 CFU/mL for broth microdilution). Variations in inoculum size can significantly affect MIC values.

    • Thorough Mixing: Ensure the contents of each well are adequately mixed after adding the compounds and the bacterial inoculum.

    • Replicate Experiments: Perform the assay in triplicate and on different days to ensure the reproducibility of the results.

    • Confirmation with Time-Kill Assays: For promising synergistic interactions identified in the checkerboard assay, confirm the synergy using a time-kill kinetic assay. This method provides a more dynamic view of the interaction over time.

Data Presentation

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus128
Bacillus cereus200

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Xanthone Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in fresh broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the xanthone stock solution in the appropriate broth to obtain a range of concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the xanthone that completely inhibits visible growth of the bacterium.

Protocol 2: Checkerboard Synergy Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the xanthone and the partner antibiotic in a suitable solvent (e.g., DMSO for the xanthone, water or appropriate buffer for the antibiotic).

  • Plate Setup: In a 96-well plate, add broth to all wells. Along the x-axis, create serial dilutions of the antibiotic. Along the y-axis, create serial dilutions of the xanthone. The result is a matrix of wells with varying concentrations of both agents.

  • Controls: Include rows and columns with serial dilutions of each agent alone to determine their individual MICs. Also include growth and sterility controls.

  • Inoculation and Incubation: Inoculate all wells (except the sterility control) with a standardized bacterial suspension and incubate as for the MIC assay.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the FIC for each agent and the FIC index for each combination using the following formulas:

    • FIC of Xanthone = (MIC of Xanthone in combination) / (MIC of Xanthone alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index = FIC of Xanthone + FIC of Antibiotic

  • Interpretation: Interpret the FIC index according to Table 2.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

  • Biofilm Formation: Grow the test bacterium in a 96-well plate in a medium that promotes biofilm formation. Add sub-inhibitory concentrations of the xanthone to the wells. Incubate for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A decrease in absorbance in the presence of the xanthone indicates biofilm inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_outcomes Outcomes Stock Solution Stock Solution MIC Assay MIC Assay Stock Solution->MIC Assay Checkerboard Assay Checkerboard Assay Stock Solution->Checkerboard Assay Biofilm Assay Biofilm Assay Stock Solution->Biofilm Assay Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->MIC Assay Bacterial Inoculum->Checkerboard Assay Bacterial Inoculum->Biofilm Assay Determine MIC Determine MIC MIC Assay->Determine MIC Calculate FIC Index Calculate FIC Index Checkerboard Assay->Calculate FIC Index Quantify Biofilm Inhibition Quantify Biofilm Inhibition Biofilm Assay->Quantify Biofilm Inhibition Intrinsic Activity Intrinsic Activity Determine MIC->Intrinsic Activity Synergistic Effects Synergistic Effects Calculate FIC Index->Synergistic Effects Anti-biofilm Potential Anti-biofilm Potential Quantify Biofilm Inhibition->Anti-biofilm Potential

Caption: Experimental workflow for assessing antimicrobial enhancement.

efflux_pump_inhibition OuterMembrane Outer Membrane InnerMembrane Inner Membrane TolC TolC (OMF) Efflux Efflux TolC->Efflux AcrA AcrA (MFP) AcrA->TolC AcrB AcrB (RND) AcrB->AcrA Inhibition Inhibition AcrB->Inhibition Antibiotic Antibiotic Antibiotic->AcrB Enters pump Increased_Concentration Increased Intracellular Antibiotic Concentration Antibiotic->Increased_Concentration Xanthone Xanthone Xanthone->AcrB Binds to pump Intracellular_Target Intracellular Target Increased_Concentration->Intracellular_Target

Caption: Mechanism of synergy via efflux pump inhibition.

Validation & Comparative

A Comparative Guide to the Bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, focusing on its antimicrobial properties. The information presented herein is intended to support research and development efforts in the field of novel antimicrobial agents.

Introduction to this compound

This compound is a natural xanthone that has been isolated from plants of the Garcinia genus.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities. This particular xanthone has demonstrated notable antimicrobial activity, specifically against Gram-positive bacteria.[1][3]

Comparative Analysis of Antimicrobial Activity

The primary reported bioactivity of this compound is its antibacterial effect. This section compares its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), against other antimicrobial xanthones isolated from Garcinia species. The data is compiled from various studies and presented for comparative purposes. It is important to note that direct comparisons may be limited by variations in experimental conditions between studies.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Xanthones against Staphylococcus aureus and Bacillus cereus

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Source
This compound 128 200 [1][3]
α-Mangostin1.57 - 12.5Not Reported[4]
γ-Mangostin3.13 - 6.25Not Reported[5][6]
Rubraxanthone0.31 - 1.25Not Reported[4]
Garmoxanthone3.9 (MRSA)Not Reported[7]
Xanthones from Garcinia cowaNot ReportedMIC values reported[8]

Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. Lower MIC values indicate higher antimicrobial activity.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product using the broth microdilution method, based on established methodologies.[9][10][11][12][13]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (S. aureus, B. cereus)

  • Mueller-Hinton Broth (MHB) or other suitable culture medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Positive control (e.g., a standard antibiotic like gentamicin or vancomycin)[4][5]

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration, typically 1 x 10^6 Colony Forming Units (CFU)/mL.[9]

  • Preparation of Test Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB within the wells of a 96-well plate to achieve a range of concentrations.[10]

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing a known antibiotic to confirm the susceptibility of the bacteria.

    • Negative Control: Wells containing the bacterial suspension and the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

    • Growth Control: Wells containing only the bacterial suspension and culture medium to ensure proper bacterial growth.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[11]

Visualizing Experimental Workflow and Bioactivity Comparison

Diagram 1: Generalized Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (S. aureus, B. cereus) D Inoculation of 96-well plate A->D B Test Compound (e.g., Xanthone) C Serial Dilutions B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection/ OD Reading E->F G MIC Determination F->G

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Comparative Efficacy of Xanthones

Efficacy_Comparison cluster_high High Efficacy (Low MIC) cluster_moderate Moderate Efficacy (Higher MIC) Rubraxanthone Rubraxanthone (0.31-1.25 µg/mL) gamma_Mangostin γ-Mangostin (3.13-6.25 µg/mL) alpha_Mangostin α-Mangostin (1.57-12.5 µg/mL) Target_Compound This compound (128-200 µg/mL)

Caption: A visual comparison of the antimicrobial efficacy of different xanthones based on MIC values.

Conclusion

This compound demonstrates antimicrobial activity against S. aureus and B. cereus. However, when compared to other xanthones isolated from Garcinia species, such as α-mangostin, γ-mangostin, and rubraxanthone, its efficacy appears to be moderate, as indicated by its higher MIC values. Further research is warranted to fully elucidate its mechanism of action and potential for development as an antimicrobial agent, possibly in combination with other compounds. The provided experimental protocol serves as a foundational method for such future investigations.

References

A Comparative Guide to the Efficacy of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone against the well-documented in vitro and in vivo anticancer efficacy of two structurally related and extensively studied prenylated xanthones: α-mangostin and gambogic acid. While current research on this compound is limited to its antimicrobial properties, its structural similarity to potent anticancer xanthones suggests it may hold untapped potential as a therapeutic agent. This guide aims to summarize the existing data to highlight areas for future research and drug discovery.

Section 1: Compound Profiles

This compound is a naturally occurring xanthone that has been isolated from plants of the Garcinia genus. To date, its biological activity has been primarily characterized by its antimicrobial effects.

α-Mangostin , the most abundant xanthone in the pericarp of the mangosteen fruit (Garcinia mangostana), has been the subject of numerous studies demonstrating its potent anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1]

Gambogic acid , a caged xanthone derived from the resin of Garcinia hanburyi, is another well-known anticancer agent. It is recognized for its strong pro-apoptotic effects and its ability to inhibit tumor growth and metastasis.

Section 2: Comparative Efficacy Data

In Vitro Antimicrobial Efficacy of this compound

Limited studies have reported the antimicrobial activity of this compound.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Bacillus cereus200 µg/mL
In Vitro Anticancer Efficacy of α-Mangostin and Gambogic Acid

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of α-mangostin and gambogic acid against a range of human cancer cell lines, demonstrating their potent cytotoxic effects.

Table 2.1: In Vitro Efficacy of α-Mangostin

Cancer Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer3.57 (24h), 2.74 (48h)[2], 4.43[3], 9.69[4]
MDA-MB-231Breast Cancer3.35 (24h), 2.26 (48h)[2], 3.59[3], 11.37[4]
SKBR-3Breast Cancer7.46[4]
LNCaPProstate Cancer5.9 - 22.5[1]
22Rv1Prostate Cancer5.9 - 22.5[1]
DU145Prostate Cancer5.9 - 22.5[1]
PC3Prostate Cancer5.9 - 22.5[1]
DLD-1Colon Cancer5 - 20
SW480Colon Cancer5 - 20
COLO201Colon Cancer5 - 20
BGC-823Gastric Adenocarcinoma1-10 µg/mL
SGC-7901Gastric Adenocarcinoma1-10 µg/mL
SW1353Chondrosarcoma5-30 µg/mL
M214Cholangiocarcinoma1.36 µg/mL[5]

Table 2.2: In Vitro Efficacy of Gambogic Acid

Cancer Cell LineCancer TypeIC₅₀ (µM)
K562Leukemia~2.15 (average)
SMMC7721Hepatocellular CarcinomaStronger than GA3 (IC₅₀ 2.15)[6]
A549Lung CancerStronger than GA3 (IC₅₀ 2.15)[6]
LoVoColon CancerStronger than GA3 (IC₅₀ 2.15)[6]
HL-60LeukemiaStronger than GA3 (IC₅₀ 2.15)[6]
B16MelanomaStronger than GA3 (IC₅₀ 2.15)[6]
K562/A02 (drug-resistant)Leukemia8.88[7]
MCF-7/ADR (drug-resistant)Breast Cancer25.40[7]
SiHaCervical Cancer0.83 (48h), 0.77 (72h)
MBA-MB-231Breast CancerSubmicromolar[8]
In Vivo Anticancer Efficacy of α-Mangostin and Gambogic Acid

The following tables summarize the results of in vivo studies, typically conducted in mouse xenograft models, showcasing the tumor growth inhibitory effects of α-mangostin and gambogic acid.

Table 2.3: In Vivo Efficacy of α-Mangostin

Cancer TypeAnimal ModelDosageOutcome
Prostate CancerXenograft Mice35 and 70 mg/kgInhibition of tumor growth[1]
Prostate CancerXenograft Mice10 and 20 mg/kgSignificant inhibition of tumor volume and weight[1]
ChondrosarcomaRats30 and 60 mg/kgInhibition of tumor growth[1]
Cervical CancerXenograft Mice20 and 40 mg/kgInhibition of tumor growth[1]
Head and Neck Squamous Cell CarcinomaMice2 mg/kgReduction in tumor growth[1]
Pancreatic CancerXenograft MiceNot specifiedInhibition of tumor growth[9]
CholangiocarcinomaHamster AllograftNot specifiedReduction in tumor mass[5]

Table 2.4: In Vivo Efficacy of Gambogic Acid

Cancer TypeAnimal ModelDosageOutcome
Malignant MelanomaMice (intraperitoneal)100 mg/kg40% reduction in tumor burden[10]
Cervical CancerMice2 mg/kg50% growth reduction[10]
Ovarian CancerXenograft Mice (SKOV-3)Not specifiedInhibition of tumor growth
Lung CancerMouse ModelNot specifiedSuppressed cancer cell growth[11]
Cervical CancerXenograft Mice (SiHa)2.5 mg/kgInhibition of tumor growth[12]

Section 3: Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13][14][15]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, α-mangostin, or gambogic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model in mice.[16][17][18][19]

Protocol:

  • Cell Preparation: Culture human cancer cells to the logarithmic growth phase. Harvest the cells and resuspend them in a suitable medium, such as PBS or a mixture with Matrigel, at a concentration of 1-5 x 10⁶ cells per 100-200 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly by measuring the length and width with calipers and calculating the volume using the formula: Volume = (Length x Width²) / 2.

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., α-mangostin or gambogic acid) and a vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Section 4: Signaling Pathways and Mechanisms of Action

Signaling Pathways Modulated by α-Mangostin

α-Mangostin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][20]

alpha_mangostin_pathway alpha_mangostin α-Mangostin HER2 HER2 alpha_mangostin->HER2 Inhibits PI3K PI3K alpha_mangostin->PI3K Inhibits Akt Akt alpha_mangostin->Akt Inhibits NFkB NF-κB alpha_mangostin->NFkB Inhibits ERK ERK1/2 alpha_mangostin->ERK Inhibits p38 p38 MAPK alpha_mangostin->p38 Activates JNK JNK alpha_mangostin->JNK Activates p53 p53 alpha_mangostin->p53 Activates Bcl2 Bcl-2 alpha_mangostin->Bcl2 Inhibits HER2->PI3K PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Bax Bax p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis

Figure 1. Signaling pathways modulated by α-mangostin in cancer cells.

Signaling Pathways Modulated by Gambogic Acid

Gambogic acid induces apoptosis and inhibits cancer progression through its interaction with multiple signaling cascades.[6][10][21][22][23][24]

gambogic_acid_pathway gambogic_acid Gambogic Acid IKK IKKβ gambogic_acid->IKK Inhibits PI3K PI3K gambogic_acid->PI3K Inhibits Akt Akt gambogic_acid->Akt Inhibits Bcl2 Bcl-2 gambogic_acid->Bcl2 Inhibits Bax Bax gambogic_acid->Bax Activates NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 GSDME GSDME Caspase3->GSDME Caspase3->Apoptosis Pyroptosis Pyroptosis GSDME->Pyroptosis

Figure 2. Key signaling pathways affected by gambogic acid in cancer cells.

Experimental Workflow for In Vitro and In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound from initial in vitro screening to in vivo validation.

experimental_workflow start Compound Synthesis/ Isolation in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC₅₀ Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Efficacy Studies (Tumor Xenograft Model) mechanism->in_vivo Promising Candidates dosing Dose-Response and Toxicity Studies in_vivo->dosing evaluation Tumor Growth Inhibition Evaluation dosing->evaluation end Lead Compound Identification evaluation->end

Figure 3. General experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

While this compound has demonstrated antimicrobial activity, its potential as an anticancer agent remains unexplored. The extensive body of research on structurally similar prenylated xanthones, such as α-mangostin and gambogic acid, reveals potent in vitro and in vivo anticancer efficacy through the modulation of critical cellular signaling pathways.

The structural features shared between these compounds, particularly the xanthone scaffold and the prenyl group, are known to be important for their biological activity. Therefore, it is highly plausible that this compound may also possess significant anticancer properties.

This comparative guide highlights a clear data gap and a compelling opportunity for future research. We recommend that researchers in the field of oncology and natural product drug discovery consider investigating the in vitro cytotoxic effects of this compound against a panel of cancer cell lines. Promising results from these initial screens would warrant further investigation into its mechanism of action and its efficacy in in vivo cancer models. Such studies could potentially unveil a novel and effective natural compound for cancer therapy.

References

Unraveling the Intricacies: A Comparative Guide to the Mechanisms of Action of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of action of potential therapeutic compounds is paramount. This guide provides an objective comparison of three prominent prenylated xanthones: α-mangostin, γ-mangostin, and gambogic acid. Supported by experimental data, this document delves into their distinct and overlapping effects on cellular signaling pathways, culminating in anti-cancer activities.

Prenylated xanthones, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological properties, particularly their potent anti-cancer effects.[1] These activities stem from their ability to modulate a variety of cellular processes, including apoptosis, cell cycle progression, and key signaling cascades.[1][2] This guide focuses on a comparative analysis of α-mangostin and γ-mangostin, both derived from the pericarp of the mangosteen fruit (Garcinia mangostana), and gambogic acid, extracted from the resin of the Garcinia hanburyi tree.

Quantitative Comparison of Bioactivities

The following table summarizes the cytotoxic effects of α-mangostin, γ-mangostin, and gambogic acid across various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Prenylated XanthoneCancer Cell LineIC50 Value (µM)Reference
α-mangostin HL60 (Human leukemia)10[3]
T47D (Human breast cancer)7.5 ± 0.5[4]
DLD-1 (Human colon cancer)Not specified, but induced G1/S arrest[5]
MCF-7 (Human breast cancer)1.2 - 2.1[6]
A549 (Human lung carcinoma)1.2 - 2.1[6]
HepG2 (Human hepatoma)1.2 - 2.1[6]
γ-mangostin HT29 (Human colorectal adenocarcinoma)Potent antiproliferative activity[7]
Gambogic Acid Various Cancer Cell LinesPotent apoptosis inducer[8]

Mechanisms of Action: A Head-to-Head Comparison

While all three compounds induce apoptosis and disrupt cancer cell proliferation, their underlying mechanisms exhibit notable differences.

α-Mangostin demonstrates a broad spectrum of activity, targeting multiple signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways by activating caspases.[2] Key signaling pathways modulated by α-mangostin include the inhibition of PI3K/Akt and NF-κB, and the activation of the p38 MAPK pathway.[2][4] Furthermore, it can arrest the cell cycle in the G1 phase.[5][9] In certain breast cancer cells, its activity is partly mediated through the inhibition of the estrogen receptor α (ERα).[10]

γ-Mangostin also induces apoptosis, primarily through the generation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7] This leads to an increase in the sub-G1 cell population, indicative of apoptotic cells.[7] It has also been shown to protect neuronal cells from glutamate-induced cytotoxicity by reducing ROS production and intracellular calcium ion accumulation.[11]

Gambogic Acid exhibits a more targeted mechanism of action, with the transferrin receptor (TfR) identified as its primary molecular target.[8] Binding of gambogic acid to the TfR, at a site distinct from the transferrin binding site, triggers rapid apoptosis.[8] This process involves the activation of caspase-8 and the mitochondrial pathway.[8] Furthermore, gambogic acid potentiates TNF-induced apoptosis by suppressing the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[12][13][14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each prenylated xanthone.

alpha_mangostin_pathway alpha_mangostin α-Mangostin her2 HER2 alpha_mangostin->her2 inhibits pi3k PI3K alpha_mangostin->pi3k inhibits akt Akt alpha_mangostin->akt inhibits erk12 ERK1/2 alpha_mangostin->erk12 inhibits jnk_p38 JNK/p38 alpha_mangostin->jnk_p38 activates nfkb NF-κB alpha_mangostin->nfkb inhibits cell_cycle Cell Cycle Arrest (G1 Phase) alpha_mangostin->cell_cycle her2->pi3k pi3k->akt bcl2_family Bcl-2 Family (↓Bcl-2, ↑Bax) akt->bcl2_family inhibits proliferation Cell Proliferation akt->proliferation erk12->proliferation jnk_p38->bcl2_family activates apoptosis Apoptosis jnk_p38->apoptosis nfkb->proliferation promotes mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Signaling pathway of α-mangostin.

gamma_mangostin_pathway gamma_mangostin γ-Mangostin ros Intracellular ROS Production gamma_mangostin->ros induces ca2_influx Intracellular Ca2+ Influx gamma_mangostin->ca2_influx inhibits mitochondria Mitochondrial Dysfunction ros->mitochondria neuroprotection Neuroprotection ros->neuroprotection inhibition of apoptosis Apoptosis (Sub-G1 peak) mitochondria->apoptosis ca2_influx->neuroprotection gambogic_acid_pathway gambogic_acid Gambogic Acid tfr Transferrin Receptor (TfR) gambogic_acid->tfr binds to nfkb_activation NF-κB Activation gambogic_acid->nfkb_activation inhibits tnf_apoptosis TNF-induced Apoptosis gambogic_acid->tnf_apoptosis potentiates caspase8 Caspase-8 Activation tfr->caspase8 mitochondria Mitochondrial Pathway caspase8->mitochondria apoptosis Rapid Apoptosis mitochondria->apoptosis tnf TNF tnf->nfkb_activation induces gene_expression Anti-apoptotic & Proliferative Gene Expression nfkb_activation->gene_expression

References

A Comparative Analysis of the Bioactivity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the reported bioactivities of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a naturally occurring xanthone isolated from the genus Garcinia. Due to the limited availability of specific bioactivity data for this particular compound beyond its antimicrobial properties, this guide includes data on crude extracts of Garcinia xanthochymus, its natural source, for a broader comparative context. The bioactivities of two well-studied xanthones, α-mangostin and γ-mangostin, are also presented as key alternatives for comparison.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the antimicrobial, anticancer (cytotoxic), and antioxidant activities of this compound and the selected comparative compounds.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)
This compound Staphylococcus aureus128[1]
Bacillus cereus200[1]
α-MangostinStaphylococcus aureus0.78 - 6.25
Bacillus subtilis0.78
γ-MangostinStaphylococcus aureus6.25
Bacillus subtilis12.5

Disclaimer: The MIC values for α-mangostin and γ-mangostin are sourced from various studies and are presented as a range to reflect potential variations in experimental conditions.

Table 2: Anticancer Activity (Cytotoxicity - IC₅₀)

Compound/ExtractCell LineIC₅₀ (µM)IC₅₀ (µg/mL)
Garcinia xanthochymus (Crude Extracts) *Human Hepatocellular Carcinoma (HepG2)-Varies
Human Lung Carcinoma (A549)-Varies
Human Gastric Carcinoma (SGC7901)-Varies
Human Breast Cancer (MCF-7)-Varies
α-MangostinHuman Breast Cancer (MCF-7)3.57 - 7.5-
Human Breast Cancer (MDA-MB-231)3.35-
Human Colon Cancer (HT-29)~7.0-
γ-MangostinHuman Breast Cancer (MDA-MB-231)25-
Human Colon Cancer (DLD-1)7.1-
Human Colon Cancer (HT-29)68.48-

Table 3: Antioxidant Activity (DPPH Radical Scavenging - IC₅₀)

Compound/ExtractIC₅₀ (µM)IC₅₀ (µg/mL)
Garcinia xanthochymus (Isolated Xanthones) 19.64 - 66.88-
α-Mangostin> 150> 61.57
γ-MangostinNot widely reported-

*Note: The antioxidant activity for Garcinia xanthochymus is reported for various xanthones isolated from the plant, indicating a range of potencies. The IC₅₀ for α-mangostin suggests weak activity in the DPPH assay compared to other antioxidants.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and comparison of results.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • 96-Well Microtiter Plate: Sterile 96-well plates are used for the assay.

b. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. The last 100 µL from the final dilution well is typically discarded.

  • Inoculate each well (except for a negative control well) with 5 µL of the standardized bacterial suspension.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

c. Data Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm. An indicator dye, such as resazurin, can also be added to aid in the visualization of bacterial growth.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Preparation of Materials:

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7, HepG2) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Test Compound: A stock solution of the test compound is prepared in a suitable solvent.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is dissolved in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

  • Solubilization Solution: A solution to dissolve the formazan crystals, typically DMSO or a solution of SDS in HCl.

b. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

c. Data Interpretation:

  • The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

a. Preparation of Materials:

  • DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Test Compound: A stock solution of the test compound is prepared and serially diluted.

  • Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

b. Assay Procedure:

  • Add a specific volume of the test compound at different concentrations to a set of test tubes or wells of a microplate.

  • Add the DPPH solution to each tube/well and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

c. Data Interpretation:

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a natural product using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compound Prepare Test Compound Stock start->prep_compound prep_plate Prepare 96-Well Plate with Broth start->prep_plate inoculation Inoculate Wells with Bacteria prep_bacteria->inoculation serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

References

A Comparative Guide to the Synthesis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, a naturally occurring prenylated xanthone with known antimicrobial properties. While this specific molecule is often isolated from natural sources such as the genus Garcinia, this document outlines a plausible synthetic approach based on established chemical reactions for xanthone formation and subsequent prenylation. The guide also delves into the compound's biological activity and compares its synthesis with alternative methods for producing similar bioactive xanthone structures.

Synthetic Approach and Reproducibility

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core xanthone scaffold, specifically 1,4,6-trihydroxy-5-methoxyxanthone, followed by the introduction of a prenyl group at the C-7 position.

Stage 1: Synthesis of the Xanthone Core

A common and versatile method for constructing the dibenzo-γ-pyrone skeleton of xanthones is the Friedel-Crafts acylation reaction. In a plausible route, a suitably substituted benzoic acid and a phenol can be condensed in the presence of a Lewis acid catalyst. For the synthesis of 1,4,6-trihydroxy-5-methoxyxanthone, this would involve the reaction of 2,5-dihydroxy-4-methoxybenzoic acid with 1,3,5-trihydroxybenzene (phloroglucinol).

Stage 2: C-Prenylation

The introduction of the prenyl group onto the xanthone scaffold is a crucial step for its biological activity. C-prenylation of polyhydroxyxanthones can be achieved through electrophilic substitution using a prenylating agent, such as prenyl bromide, in the presence of a base. The regioselectivity of this reaction can be influenced by the substitution pattern of the xanthone and the reaction conditions. For the synthesis of the target molecule, the reaction would proceed via nucleophilic attack from the electron-rich aromatic ring of 1,4,6-trihydroxy-5-methoxyxanthone onto the prenyl bromide.

Alternative Synthesis Methodologies

While the proposed Friedel-Crafts and subsequent prenylation route is a standard approach, other methods for xanthone synthesis exist and offer potential advantages in terms of yield, selectivity, or milder reaction conditions. These include:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and, in some cases, improve yields for both the xanthone formation and prenylation steps.

  • Palladium-Catalyzed Reactions: Modern cross-coupling methodologies offer alternative routes to construct the diaryl ether or benzophenone intermediates required for xanthone synthesis.

  • Biosynthesis: The natural biosynthetic pathway of xanthones in plants involves a series of enzymatic reactions, starting from precursors from the shikimate and acetate pathways. While not a conventional laboratory synthesis, understanding these pathways can inspire biocatalytic or chemoenzymatic approaches.

Data Presentation

ParameterValueReference
Starting Material 1,3-dihydroxyxanthone[1]
Reagents Prenyl bromide, KOH, water, acetone[1]
Reaction Time 24 hours[1]
Product 1,3-dihydroxy-2-prenylxanthone[1]
Yield 43.09%[1]
Purity Not explicitly stated, characterized by IR and 1H-NMR[1]

The antimicrobial activity of this compound has been evaluated against several bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Bacillus cereus200 µg/mL

Experimental Protocols

Proposed Synthesis of this compound

Protocol 1: Synthesis of 1,4,6-trihydroxy-5-methoxyxanthone (Hypothetical)

  • To a stirred solution of 2,5-dihydroxy-4-methoxybenzoic acid (1 equivalent) and phloroglucinol (1.1 equivalents) in a suitable solvent (e.g., nitrobenzene or a mixture of phosphorus pentoxide and methanesulfonic acid), a Lewis acid catalyst (e.g., zinc chloride or polyphosphoric acid) is added portion-wise at room temperature.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford 1,4,6-trihydroxy-5-methoxyxanthone.

Protocol 2: C-Prenylation of 1,4,6-trihydroxy-5-methoxyxanthone

This protocol is adapted from the successful C-prenylation of 1,3-dihydroxyxanthone.[1]

  • 1,4,6-trihydroxy-5-methoxyxanthone (1 equivalent) is dissolved in a mixture of water and a co-solvent like acetone.

  • Potassium hydroxide (KOH) (2-3 equivalents) is added to the solution, and the mixture is stirred at room temperature for 10-15 minutes to form the corresponding phenoxide.

  • Prenyl bromide (1.5-2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is acidified with a dilute acid (e.g., 10% HCl) to a pH of 2-3.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Xanthone Core Synthesis cluster_stage2 Stage 2: C-Prenylation A 2,5-dihydroxy-4-methoxybenzoic acid C Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B Phloroglucinol B->C D 1,4,6-trihydroxy-5-methoxyxanthone C->D F C-Prenylation (Base) D->F E Prenyl Bromide E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

The primary antimicrobial mechanism of many prenylated xanthones, including likely that of this compound, involves the disruption of the bacterial cell membrane. The lipophilic prenyl group facilitates the insertion of the molecule into the phospholipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Cytoplasm Cytoplasm Xanthone This compound Xanthone->Membrane Insertion via prenyl group Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Comparative Analysis of the Antimicrobial Efficacy of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial performance of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone against other prominent antimicrobial agents. The data presented is derived from peer-reviewed studies to ensure objectivity and reliability, offering valuable insights for researchers in the field of antimicrobial drug discovery and development.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound and selected alternatives was evaluated based on their Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria, Staphylococcus aureus and Bacillus cereus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)
This compound Staphylococcus aureus128
Bacillus cereus200
α-Mangostin Staphylococcus aureus0.78 - 1.56[1]
Bacillus cereus0.78 - 1.56
γ-Mangostin Staphylococcus aureus3.13 - 6.25[2]
Bacillus cereusN/A
Gentamicin Staphylococcus aureus0.25 - 1[3]
Bacillus cereus0.5 - 4[3][4]
Ampicillin Staphylococcus aureus0.25 - 2
Bacillus cereus0.03 - 0.12

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following section details the standardized broth microdilution method used to determine the MIC values presented in this guide, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.

a) Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Bacillus cereus (e.g., ATCC 14579).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: this compound and comparator compounds.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for optical density measurement).

b) Inoculum Preparation:

  • Bacterial colonies are picked from a fresh agar plate and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c) Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well microtiter plates.

  • The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions.

  • Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • The plates are incubated at 35°C for 16-20 hours.

d) Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Colony (S. aureus / B. cereus) B 0.5 McFarland Standard Suspension A->B Suspend in Saline C Diluted Inoculum (5x10^5 CFU/mL) B->C Dilute in CAMHB E Inoculation into 96-well Plate C->E D Serial Dilution of Antimicrobial Agent D->E F Incubation (35°C, 16-20h) E->F G Visual Inspection & OD Measurement F->G H MIC Determination G->H

Experimental workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on the closely related and well-studied xanthone, α-mangostin, provides significant insights into the potential mechanisms of action. The primary mode of antibacterial activity for these compounds is believed to be the disruption of the bacterial cell membrane.[1][7]

This disruption leads to a cascade of events, ultimately resulting in bacterial cell death. The proposed mechanism involves:

  • Membrane Permeabilization: The lipophilic nature of the prenyl group facilitates the insertion of the xanthone into the bacterial cytoplasmic membrane, disrupting its integrity.[1]

  • Inhibition of Cellular Respiration: Disruption of the cell membrane can interfere with the electron transport chain, leading to a decrease in ATP production.

  • Inhibition of Key Enzymes: Xanthones have been shown to inhibit enzymes crucial for bacterial survival.[7]

  • Interference with DNA Replication: Some studies suggest that xanthones can interfere with DNA replication and repair machinery.[8]

signaling_pathway Xanthone 1,4,6-Trihydroxy-5-methoxy- 7-prenylxanthone Membrane Bacterial Cell Membrane Xanthone->Membrane Targets Enzyme Inhibition of Metabolic Enzymes Xanthone->Enzyme Inhibits DNA Inhibition of DNA Replication & Repair Xanthone->DNA Inhibits Permeability Increased Membrane Permeability Membrane->Permeability IonLeakage Ion Leakage Permeability->IonLeakage ATP Decreased ATP Production Permeability->ATP Death Bacterial Cell Death IonLeakage->Death ATP->Death Enzyme->Death DNA->Death

Proposed antibacterial mechanism of action for xanthones.

References

Safety Operating Guide

Essential Safety & Operational Guidance: 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety protocols and logistical plans for handling 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone (CAS No. 160623-47-2)[1]. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach based on the chemical family of xanthones and general laboratory safety principles is mandated. Xanthones are a class of phenolic compounds, and this guidance reflects the potential hazards associated with such structures.

Personal Protective Equipment (PPE)

The primary goal of PPE is to shield personnel from potential exposure to hazards.[2] The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Use Case
Standard Laboratory Attire Lab CoatFire-resistant, long-sleeved, and fully buttoned to protect skin and clothing.
Safety GlassesANSI Z87.1-compliant safety glasses with side shields to protect against splashes.
Closed-toe ShoesNon-perforated shoes that cover the entire foot are required in laboratory settings where chemicals are handled.[3]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and replace them as needed.[4]
Respiratory Protection Fume HoodAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
N95 RespiratorA NIOSH-approved N95 respirator should be used if handling the powder outside of a fume hood, or if aerosolization is possible.
Enhanced Protection Face ShieldRecommended when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing. A face shield should be used in conjunction with safety glasses or goggles.[4]
Chemical ApronA chemical-resistant apron should be worn over the lab coat when handling larger volumes of solutions.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are present in the immediate work area.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particles. Use a draft shield if necessary.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. The following table outlines the disposal procedures for waste generated from handling this compound.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed waste containerContaminated items such as gloves, bench paper, and weighing paper should be placed in a designated solid chemical waste container.
Liquid Waste (Organic) Labeled, sealed solvent waste containerSolutions of this compound in organic solvents should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate. Do not mix incompatible waste streams.
Liquid Waste (Aqueous) Labeled, sealed aqueous waste containerAqueous solutions containing this compound should be collected in a designated aqueous waste container. The pH should be between 6 and 9 before collection, unless otherwise specified by your institution's waste management guidelines.
Sharps Waste Puncture-resistant sharps containerAny contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with their contents.

  • Do not overfill waste containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe hygiene hygiene remove_ppe->hygiene Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.